Iprovalicarb
描述
This compound is a diastereoisomeric mixture comprising equimolar amounts of L-(R)- and L-(S)-iprovalicarb. It is a systemic fungicide, specific to oomycetes, used on potatoes and grape vines. It has a role as an environmental contaminant, a xenobiotic and an antifungal agrochemical. It is a diastereoisomeric mixture, a valinamide fungicide and a carbamate fungicide. It contains a L-(R)-iprovalicarb and a L-(S)-iprovalicarb.
a derivative of natural amino acid valine & carbamic acid; a fungicide
Structure
2D Structure
属性
IUPAC Name |
propan-2-yl N-[(2S)-3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-11(2)16(20-18(22)23-12(3)4)17(21)19-14(6)15-9-7-13(5)8-10-15/h7-12,14,16H,1-6H3,(H,19,21)(H,20,22)/t14?,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUWYYSKZYIQAE-WMCAAGNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047662 | |
| Record name | Iprovalicarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140923-17-7 | |
| Record name | Carbamic acid, N-[(1S)-2-methyl-1-[[[1-(4-methylphenyl)ethyl]amino]carbonyl]propyl]-, 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140923-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iprovalicarb [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140923177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iprovalicarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[(1S)-2-methyl-1-[[[1-(4-methylphenyl)ethyl]amino]carbonyl]propyl]-, 1-methylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPROVALICARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Q9V45M9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Iprovalicarb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iprovalicarb is a systemic fungicide effective against Oomycete pathogens, a class of destructive plant parasites. Its mode of action involves the inhibition of cellulose biosynthesis in the fungal cell wall. This technical guide provides a detailed overview of the synthesis pathway of this compound, including its key precursors, reaction steps, and experimental protocols. The information is compiled from various scientific and patent literature to offer a comprehensive resource for researchers in agrochemical synthesis and development.
This compound Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that begins with two primary precursors: the amino acid L-valine and the chiral amine (R)-1-(4-methylphenyl)ethylamine . The core of the synthesis involves the formation of a carbamate from L-valine, followed by an amide bond formation with the chiral amine.
The overall synthetic route can be summarized in the following key stages:
-
Preparation of Precursors:
-
Synthesis of L-valine isopropyl ester from L-valine.
-
Synthesis of (R)-1-(4-methylphenyl)ethylamine.
-
-
Formation of the Carbamate Intermediate:
-
Reaction of L-valine with isopropyl chloroformate to yield N-(isopropoxycarbonyl)-L-valine.
-
-
Final Amide Coupling:
-
Coupling of N-(isopropoxycarbonyl)-L-valine with (R)-1-(4-methylphenyl)ethylamine to produce this compound.
-
Below is a detailed description of each stage, including experimental protocols and available quantitative data.
Stage 1: Precursor Synthesis
Synthesis of L-valine isopropyl ester
L-valine is first converted to its isopropyl ester to protect the carboxylic acid functionality and facilitate subsequent reactions.
Experimental Protocol:
A common method for this esterification involves the use of thionyl chloride in isopropanol.
-
Isopropanol (e.g., 125 mL) is cooled to -10 °C.
-
Thionyl chloride (e.g., 30 mL) is added dropwise with stirring.
-
L-valine (e.g., 25 g) is then added portion-wise, maintaining the low temperature.
-
The reaction mixture is gradually warmed to room temperature and then heated to 100 °C for an extended period (e.g., 40 hours).
-
After the reaction, excess isopropanol and thionyl chloride are removed under reduced pressure.
-
The residue is dissolved in water, and the solution is neutralized with aqueous ammonia.
-
The L-valine isopropyl ester is extracted with an organic solvent like ether.
-
The organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The final product is purified by distillation under reduced pressure.
| Parameter | Value | Reference |
| Boiling Point | 40-41 °C at 3-4 mmHg | [1] |
Synthesis of (R)-1-(4-methylphenyl)ethylamine
This chiral amine is a crucial component for the final this compound molecule. One synthetic approach involves the deacylation of an amide precursor.
Experimental Protocol:
-
(R)-N-[1-(4-methylphenyl)ethyl]acetamide is dissolved in a suitable alcohol solvent such as n-butanol.
-
An alkali metal hydroxide, like potassium hydroxide, is added to the solution.
-
The mixture is heated to a temperature between 100-130 °C for a period of 5-24 hours.
-
After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and subsequent distillation.
| Parameter | Value | Reference |
| Yield | 82% | [2] |
| HPLC Purity | 96.3% | [2] |
| Enantiomeric Excess | 99.2% | [2] |
Stage 2: Formation of N-(isopropoxycarbonyl)-L-valine
This key intermediate is prepared by the reaction of L-valine with isopropyl chloroformate. This step introduces the carbamate moiety.
Experimental Protocol:
-
L-valine is dissolved in an aqueous solution of a base, such as sodium hydroxide, and the solution is cooled.
-
Isopropyl chloroformate is added dropwise while maintaining the temperature and pH of the reaction mixture.
-
After the addition is complete, the reaction is stirred for a period to ensure completion.
-
The reaction mixture is then acidified with an acid like hydrochloric acid.
-
The product, N-(isopropoxycarbonyl)-L-valine, precipitates and can be collected by filtration.
-
The crude product can be purified by recrystallization.
A Chinese patent describes a similar one-pot reaction to directly generate the final product, implying the formation of this intermediate in situ.[3]
Stage 3: Final Amide Coupling to Synthesize this compound
The final step in the synthesis is the formation of an amide bond between the carboxylic acid of N-(isopropoxycarbonyl)-L-valine and the amino group of (R)-1-(4-methylphenyl)ethylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
Experimental Protocol (Representative):
-
N-(isopropoxycarbonyl)-L-valine is dissolved in a suitable anhydrous organic solvent (e.g., dichloromethane or dimethylformamide).
-
The solution is cooled in an ice bath.
-
The coupling agent (e.g., DCC or EDC, typically 1.1 equivalents) and optionally an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization, are added to the solution.
-
(R)-1-(4-methylphenyl)ethylamine (1.0 equivalent) is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or LC-MS).
-
The reaction mixture is filtered to remove the urea byproduct (in the case of DCC).
-
The filtrate is washed successively with a dilute acid solution (e.g., 1N HCl), a dilute base solution (e.g., saturated NaHCO3), and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude this compound is then purified, for example, by column chromatography on silica gel.
| Parameter | Value | Reference |
| Purity | >98% | [4] |
Visualizing the Synthesis and Workflow
To better illustrate the synthesis pathway and the general experimental workflow, the following diagrams are provided.
Caption: The overall synthesis pathway of this compound from its key precursors.
Caption: A generalized experimental workflow for a single synthetic step.
Conclusion
The synthesis of this compound is a well-established process rooted in fundamental organic chemistry principles, primarily involving amino acid chemistry and amide bond formation. This guide provides a detailed framework for understanding and potentially executing the synthesis of this important fungicide. For researchers and professionals in the field, this compilation of information serves as a valuable technical resource, outlining the key precursors, intermediates, and reaction conditions involved in the production of this compound. Further optimization of each step, particularly the final coupling reaction, could lead to improved yields and a more efficient overall synthesis.
References
- 1. bangslabs.com [bangslabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Chemical Structure and Properties of Iprovalicarb Diastereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iprovalicarb is a systemic fungicide belonging to the valinamide carbamate chemical class. It is highly effective against a range of plant pathogenic oomycetes, which are responsible for devastating diseases such as late blight in potatoes and downy mildew in grapes.[1] The fungicidal activity of this compound stems from its ability to inhibit cellulose synthase, a crucial enzyme in the formation of the oomycete cell wall, leading to the disruption of cell wall integrity and ultimately cell death.[2] this compound is commercially available as a racemic mixture of two diastereoisomers, (S,R)-iprovalicarb and (S,S)-iprovalicarb, typically in a 1:1 ratio.[2] Understanding the distinct chemical structures and physicochemical and biological properties of these diastereoisomers is critical for optimizing its fungicidal efficacy, developing more effective formulations, and assessing its environmental fate.
Chemical Structure and Identification
This compound possesses two chiral centers, resulting in the existence of two diastereomeric pairs of enantiomers. The commercial product is a mixture of the (S) absolute configuration at the valine residue and a racemic mixture at the 1-(4-methylphenyl)ethyl amine moiety. This results in the two diastereoisomers: (S,R)-iprovalicarb and (S,S)-iprovalicarb.
Chemical Name (IUPAC): propan-2-yl N-[(2S)-3-methyl-1-[[1-(4-methylphenyl)ethyl]amino]-1-oxobutan-2-yl]carbamate
Molecular Formula: C₁₈H₂₈N₂O₃
Molecular Weight: 320.43 g/mol [3]
CAS Registry Number: 140923-17-7[3]
The structural formulas of the two diastereoisomers are presented below:
Figure 1: Chemical Structures of this compound Diastereoisomers
Caption: Structures of the (S,R) and (S,S) diastereoisomers of this compound.
Physicochemical Properties
The physicochemical properties of the this compound diastereomeric mixture and the individual isomers are summarized in the table below. While some data is available for the individual diastereomers, many reported values are for the 1:1 mixture.
| Property | Value (Diastereomeric Mixture unless specified) | Reference |
| Physical State | Colorless to beige powder | |
| Melting Point | 164 °C | [2] |
| Vapor Pressure | 7.90 x 10⁻⁵ mPa (20 °C) | [2] |
| Solubility in Water | Moderately soluble | [2] |
| logP (Octanol-Water Partition Coefficient) | (S,R)-isomer: 3.18(S,S)-isomer: 3.20 | |
| Solubility in Organic Solvents | Soluble in dimethyl sulfoxide (DMSO) and dichloromethane. | [4][5] |
Synthesis and Separation of Diastereoisomers
Synthesis of this compound
The commercial synthesis of this compound is a multi-step process that generally involves the coupling of three key building blocks: L-valine, isopropyl chloroformate, and racemic 1-(4-methylphenyl)ethylamine. A generalized synthetic scheme is outlined below.
References
- 1. CESA TRAFFICKING INHIBITOR Inhibits Cellulose Deposition and Interferes with the Trafficking of Cellulose Synthase Complexes and Their Associated Proteins KORRIGAN1 and POM2/CELLULOSE SYNTHASE INTERACTIVE PROTEIN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101755800A - Bactericide composition containing this compound - Google Patents [patents.google.com]
- 3. The cell biology of cellulose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101755784B - Oomycete killing composition - Google Patents [patents.google.com]
- 5. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
Iprovalicarb's Mechanism of Action on Oomycete Cellulose Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iprovalicarb, a carboxylic acid amide (CAA) fungicide, is a potent inhibitor of oomycete pathogens, a group of destructive plant pathogens including the causal agents of late blight (Phytophthora infestans) and downy mildews. Its efficacy stems from a highly specific mechanism of action targeting the biosynthesis of the oomycete cell wall. This technical guide provides an in-depth exploration of the molecular interactions between this compound and its target, the cellulose synthase 3 (CesA3) enzyme. It consolidates quantitative data on its inhibitory effects, details relevant experimental methodologies, and visually represents the key pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers in agrochemical development, fungal biology, and molecular plant pathology.
Introduction: The Oomycete Cell Wall as a Fungicide Target
Oomycetes, despite their filamentous, fungus-like appearance, are phylogenetically distinct from true fungi and belong to the Stramenopila kingdom. A key differentiator lies in their cell wall composition. While fungal cell walls are primarily composed of chitin, oomycete cell walls are predominantly made of β-1,3-glucans and cellulose.[1] This unique composition makes the enzymes involved in cell wall biosynthesis, particularly cellulose synthase, an attractive and specific target for the development of oomycete-selective fungicides.[2]
This compound is a member of the Carboxylic Acid Amide (CAA) class of fungicides, which are known for their specific activity against oomycetes.[3] This specificity is attributed to their targeted inhibition of cellulose biosynthesis, a process vital for the structural integrity and growth of these pathogens.[4]
The Molecular Target: Cellulose Synthase 3 (CesA3)
The primary molecular target of this compound and other CAA fungicides in oomycetes is the cellulose synthase 3 enzyme, encoded by the CesA3 gene.[4] Cellulose synthases are integral membrane proteins that catalyze the polymerization of glucose from UDP-glucose into β-1,4-glucan chains, the fundamental components of cellulose microfibrils.[5] In oomycetes, a family of CesA genes exists, but CesA3 has been identified as the specific isoform targeted by CAA fungicides.[4]
Mechanism of Action: Inhibition of Cellulose Biosynthesis
This compound exerts its fungicidal effect by binding to the CesA3 protein, thereby inhibiting its enzymatic activity. This leads to a disruption of cellulose synthesis, which has profound consequences for the oomycete's viability and pathogenicity. The inhibition of cellulose production weakens the cell wall, leading to morphological abnormalities such as swelling of hyphal tips and bursting of germ tubes, ultimately causing cell death.[3]
Signaling and Action Pathway
The interaction of this compound with the oomycete cell involves a direct targeting of the cellulose synthase complex embedded in the plasma membrane. The subsequent inhibition of this enzyme disrupts the production of cellulose, a critical component for cell wall rigidity and expansion.
References
- 1. Identification of the cellulose synthase genes from the Oomycete Saprolegnia monoica and effect of cellulose synthesis inhibitors on gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. mdpi.com [mdpi.com]
- 4. Cellulose Synthesis in Phytophthora infestans Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellulose synthase (UDP-forming) - Wikipedia [en.wikipedia.org]
Molecular formula and IUPAC name of Iprovalicarb
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fungicide Iprovalicarb, detailing its chemical properties, mechanism of action, and relevant experimental methodologies.
Chemical Identity
-
IUPAC Name: propan-2-yl N-[(2S)-3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate[1][5][7]
This compound is a systemic fungicide belonging to the valinamide carbamate chemical class.[7][8] It is a diastereoisomeric mixture, typically in a 1:1 ratio, and is particularly effective against oomycete pathogens.[2][7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Physicochemical Properties | ||
| Molecular Weight | 320.43 g/mol | [3][4][5][6] |
| Physical State | White-yellow powder | [2] |
| Melting Point | -95.3 °C | [9] |
| Boiling Point | 56.2 °C | [9] |
| Flash Point | -17 °C (1.4 °F) | [9] |
| Residue Analysis Parameters (LC-MS/MS) | ||
| Limit of Detection (LOD) | 0.016 µg/kg (tomato & grapes) | [10] |
| Limit of Quantification (LOQ) | 0.05 µg/kg (tomato & grapes) | [10] |
| Recovery in Tomato | 85-100% | [10] |
| Recovery in Grapes | 84-97% | [10] |
| Toxicology Data (EPA) | ||
| Oral Chronic Reference Dose (RfD) | 0.0262 mg/kg-day | [7] |
| Oral Slope Factor (Carcinogenic) | 0.000447 (mg/kg-day)⁻¹ | [7] |
| Efficacy Data | ||
| Half-life (DT₅₀) in Tomato | 2 days | [10] |
| Half-life (DT₅₀) in Grapes | 2.5 days | [10] |
Mechanism of Action
This compound's primary mode of action is the inhibition of cellulose biosynthesis in oomycetes, which is crucial for the structural integrity of their cell walls.[8][11] Unlike fungi, which primarily have chitin-based cell walls, oomycetes utilize cellulose.[12] this compound specifically targets a cellulose synthase-like enzyme, PiCesA3, which is involved in this process.[11] By inhibiting this enzyme, this compound disrupts cell wall formation, leading to swelling and eventual lysis of the pathogen's cells.[1][11] This mechanism is effective against various developmental stages of the pathogen, including spore germination and mycelial growth.[9][10]
Experimental Protocols
This protocol is adapted from methodologies described for the analysis of this compound residues.[10]
-
Sample Preparation and Homogenization:
-
Collect triplicate samples of the matrix (e.g., 200g of tomatoes or grapes).
-
Homogenize the entire sample using a blender.
-
Weigh 20g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
-
Extraction:
-
Add 10g of anhydrous sodium sulfate to the tube to aid in partitioning.
-
Add 10 mL of acetonitrile as the extraction solvent.
-
Vortex the mixture at high speed (e.g., 3000 rpm) for 2 minutes.
-
Centrifuge the tubes at 5000 rpm for 10 minutes to separate the layers.
-
-
Dispersive Solid Phase Extraction (d-SPE) Cleanup:
-
Transfer 1.5 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.
-
The microcentrifuge tube should contain a pre-weighed mixture of 37 mg C18 sorbent, 37 mg Primary Secondary Amine (PSA) sorbent, and 112 mg anhydrous magnesium sulfate.
-
Vortex the tube and then centrifuge.
-
-
LC-MS/MS Analysis:
-
Filter 1 mL of the cleaned-up extract through a 0.2 µm PTFE syringe filter into an autosampler vial.
-
Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Instrumental Conditions (Example):
-
Column: C18 column (e.g., 50 x 4.6 mm, 1.9 µm particle size).
-
Mobile Phase: A gradient of methanol and water may be used.
-
Detection: Tandem mass spectrometry, monitoring for specific parent and daughter ion transitions of this compound.
-
Quantification: Use a matrix-matched calibration curve with standards ranging from 0.05 µg/kg to 20 µg/kg for accurate quantification.
-
-
This protocol is a generalized method based on the "amended agar medium" technique for testing oomycete sensitivity to fungicides.[13][14]
-
Pathogen Culture:
-
Preparation of Fungicide-Amended Media:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Prepare the tomato-based agar medium and sterilize it in an autoclave.
-
Before the medium solidifies (while it is still molten), add the required amount of this compound stock solution to achieve the desired final concentrations (e.g., 50, 100, 200, 300, 400 ppm).[14]
-
Thoroughly mix the medium to ensure even distribution of the fungicide.
-
Pour the amended media into sterile 9 cm Petri plates. Include a control set of plates with no fungicide.
-
-
Inoculation and Incubation:
-
Using a sterile cork borer, take 5 mm mycelial plugs from the edge of an actively growing P. infestans culture.
-
Place one mycelial plug in the center of each fungicide-amended and control plate.
-
Incubate the plates at 18±1°C.[14]
-
-
Data Collection and Analysis:
-
Measure the radial growth (colony diameter in mm) of the pathogen every 24 hours until the control plates are fully covered with mycelial growth.
-
Calculate the percent inhibition of mycelial growth for each concentration using the following formula:
-
Percent Inhibition (%) = [(C - T) / C] * 100
-
Where:
-
C = Average radial growth in control plates.
-
T = Average radial growth in treated plates.
-
-
-
This data can be used to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth).
-
Commercial Synthesis Workflow
The commercial synthesis of this compound is a multi-step process.[2] It begins with the preparation of a substituted aromatic amine, often derived from an amino acid like valine, which establishes the molecule's chirality. This is followed by a carbamoylation step and an aromatic substitution to complete the structure.[2]
References
- 1. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Ref: SZX 0722) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biochemistry, Synthesis, and Applications of Bacterial Cellulose: A Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C18H28N2O3 | CID 10958189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 10. CN101755800A - Bactericide composition containing this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
- 13. mdpi.com [mdpi.com]
- 14. phytojournal.com [phytojournal.com]
The Discovery and Developmental Trajectory of Iprovalicarb (SZX 0722): A Technical Overview
Introduction: Iprovalicarb, identified by the developmental code SZX 0722, is a systemic fungicide belonging to the carbamate chemical class.[1][2] It represents a significant advancement in the control of Oomycete pathogens, a class of destructive plant-parasitic organisms responsible for diseases such as late blight and downy mildew.[3][4][5] Developed through a joint effort by Tomen Agro, Inc. and Bayer Corporation, this compound has become a valuable tool in integrated pest management strategies for various crops, including grapes, potatoes, and tomatoes.[4][6] This technical guide details the discovery, developmental history, mode of action, and key experimental data related to this compound.
Discovery and Synthesis
This compound emerged from research programs seeking novel fungicides with unique modes of action to combat the growing issue of pathogen resistance.[1] It is a diastereoisomeric mixture, specifically an equimolar combination of L-(R)- and L-(S)-iprovalicarb.[7]
The commercial synthesis of this compound is a multi-step process rooted in amino acid chemistry.[8] The synthesis generally proceeds as follows:
-
Amine Preparation: The process begins with the preparation of a substituted aromatic amine. This key intermediate is typically derived from the amino acid valine or its analogs, which establishes the molecule's chiral center.[8]
-
Carbamoylation: The amine undergoes a crucial carbamoylation step, reacting with an alkyl chloroformate or isocyanate. This reaction forms the defining carbamate linkage of the molecule.[8]
-
Aromatic Substitution: A lipophilic phenyl or heterocyclic group is introduced via aromatic substitution, often utilizing palladium-catalyzed coupling reactions. This moiety enhances the molecule's membrane permeability and overall fungicidal potency.[8]
-
Formulation: The final active ingredient is then formulated into stable products, such as wettable powders (WP) or suspension concentrates (SC), for agricultural application.[3]
Physicochemical Properties
A summary of this compound's key physical and chemical properties is presented below.
| Property | Value | Reference |
| IUPAC Name | propan-2-yl N-[(2S)-3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate | [7] |
| CAS Number | 140923-17-7 | [7] |
| Molecular Formula | C18H28N2O3 | [7] |
| Molecular Weight | 320.4 g/mol | [7] |
| Appearance | Not specified; >98% purity (mixture of isomers) | [2] |
| Aqueous Solubility | Moderate | [8] |
| Persistence | Non-persistent in soil; may persist in water | [8] |
Mode of Action and Biological Activity
This compound exhibits a novel and specific mode of action against Oomycetes.[5] It functions as a systemic fungicide with protective, curative, and eradicative properties.[8][9] Its primary mechanism involves the inhibition of cellulose synthase, a critical enzyme for the synthesis of cellulose, which is a major structural component of fungal cell walls.[3] By disrupting this process, this compound compromises the structural integrity of the cell wall, leading to cell lysis and fungal death.[3] It is also reported to inhibit phospholipid biosynthesis.[9] This targeted mechanism differs from many other fungicides, making it a valuable tool for resistance management.[1]
// Nodes this compound [label="this compound (SZX 0722)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CelluloseSynthase [label="Cellulose Synthase", fillcolor="#FBBC05", fontcolor="#202124"]; Cellulose [label="Cellulose Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; CellWall [label="Fungal Cell Wall\nIntegrity", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Cell Lysis &\nFungal Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> CelluloseSynthase [label="Inhibits", color="#EA4335", fontcolor="#202124"]; CelluloseSynthase -> Cellulose [color="#34A853", fontcolor="#202124"]; Cellulose -> CellWall [label="Maintains", color="#34A853", fontcolor="#202124"]; CellWall -> Lysis [style=dashed, label="Disruption leads to", color="#EA4335", fontcolor="#202124"]; } dot Caption: this compound's primary mode of action.
Efficacy Against Target Pathogens
This compound is highly effective against a range of Oomycete pathogens. It is frequently formulated in combination with other fungicides, such as Propineb, to broaden its spectrum of activity and manage resistance.[4][9]
| Target Pathogen | Disease | Host Crop(s) | Efficacy Summary | Reference(s) |
| Phytophthora infestans | Late Blight | Potato, Tomato | Provides excellent control. | [3][4][10] |
| Plasmopara viticola | Downy Mildew | Grapes | Provides excellent control. | [3][4] |
| Sclerospora graminicola | Downy Mildew | Pearl Millet | Protective effect is equipotent to metalaxyl; eradicant activity exceeds metalaxyl at comparable doses. | [5][11] |
| Pseudoperonospora cubensis | Downy Mildew | Cucumber | Combination with copper oxychloride provides significant disease control. | [12] |
| Alternaria solani | Early Blight | Tomato | Combination product (with propineb) provides significant disease control. | [10] |
Toxicological Profile
The toxicological assessment of this compound has yielded varied results depending on the endpoint. While it demonstrates low acute toxicity, long-term studies have raised concerns regarding its carcinogenic potential in rats.
| Study Type | Species | Key Findings | Reference(s) |
| Acute Oral Toxicity | Rat | Low toxicity; no adverse effects observed at doses >5,000 mg/kg. Not expected to pose an acute risk. | [13] |
| Chronic/Carcinogenicity | Rat (Wistar) | Classified as carcinogenic. Statistically significant increases in osteosarcomas (femur, lower jaw), mixed Mullerian tumors of the uterus, and follicular cell adenomas/carcinomas of the thyroid were observed. | [6] |
| Carcinogenicity | Mouse | Not found to be carcinogenic in mice. | [6] |
| Mutagenicity | In vitro / In vivo assays | Not mutagenic in a standard battery of assays. Did not appear to react directly with DNA. | [6] |
| Reproductive/Developmental | Rat, Rabbit | No treatment-related effects attributable to a single dose; no concerns for pre- and/or postnatal toxicity. | [13] |
Ecotoxicology and Environmental Fate
This compound's environmental impact has been assessed for various non-target organisms.
| Organism Group | Toxicity Level | Key Findings | Reference(s) |
| Birds | Moderately toxic | - | [8] |
| Aquatic Organisms | Moderately toxic | Studies conducted on rainbow trout (Oncorhynchus mykiss) and bluegill sunfish to assess toxicity of the parent compound and its metabolites. | [8][14] |
| Honeybees | Not toxic | - | [8] |
| Earthworms | Moderately toxic | - | [8] |
| Bioaccumulation | Low risk | Does not tend to bioaccumulate. | [8] |
| Leaching Potential | Some risk | Semi-volatile with a risk of leaching to groundwater. | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols used in the evaluation of this compound.
Chronic Toxicity/Carcinogenicity Study in Rats
-
Objective: To assess the long-term toxicity and carcinogenic potential of this compound.
-
Test System: Wistar (Hsd/WIN:WU) rats (50 per sex per dose group).
-
Administration Route: Dietary.
-
Dose Levels: 0, 500, 5,000, or 20,000 ppm (equivalent to 0, 26.0, 262.5, or 1109.6 mg/kg/day in males and 0, 31.7, 326.3, or 1379.7 mg/kg/day in females).
-
Study Duration: 24 months.
-
Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.
-
Reference: [6]
Acute Aquatic Toxicity Study in Fish
-
Objective: To determine the acute toxicity of this compound and its metabolites to fish.
-
Test System: Rainbow trout (Oncorhynchus mykiss).
-
Test Conditions: Static limit test.
-
Exposure Concentration: Nominal concentration of 10.0 mg/L.
-
Study Duration: 96 hours.
-
Parameters Monitored: Mortality, clinical signs of toxicity, water quality parameters (dissolved oxygen, pH, temperature). Water samples were analyzed to confirm exposure concentrations.
-
Reference: [14]
Residue Dissipation and Analysis in Crops
-
Objective: To determine the rate of dissipation and residual levels of this compound in/on crops like tomatoes and grapes.
-
Methodology: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.
-
Extraction: A homogenized sample (e.g., 20 g) is extracted with acetonitrile.
-
Partitioning: Anhydrous magnesium sulfate and sodium chloride are added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is cleaned using a combination of Primary Secondary Amine (PSA) and C18 sorbents to remove interferences.
-
-
Analytical Instrumentation: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Validation: The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. For this compound in tomato, LOD was 0.001 mg/kg and LOQ was 0.0025 mg/kg.
-
Data Analysis: Dissipation kinetics are calculated to determine the half-life (DT50) of the fungicide on the crop.
// Nodes start [label="Field Application\n(Tomato/Grape Crop)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sampling [label="Sample Collection\n(0, 1, 3, 5, 7, 10 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; homogenize [label="Homogenization", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="Extraction\n(Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; cleanup [label="d-SPE Cleanup\n(PSA + C18)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="Data Processing\n(Residue Level, DT50)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> sampling; sampling -> homogenize; homogenize -> extract; extract -> cleanup; cleanup -> analyze; analyze -> data; } dot Caption: Workflow for a typical fungicide residue study.
Regulatory Status and Conclusion
This compound is an approved pesticide active substance in the European Union under Regulation (EC) No 1107/2009, with its approval periodically reviewed.[7][17] In the United States, the EPA has established tolerances for residues of this compound on imported commodities like grapes.[13] The compound's regulatory journey reflects a balance between its clear efficacy in controlling devastating crop diseases and the need to manage potential risks identified in toxicological studies, particularly the findings of carcinogenicity in rats.[6][7]
// Nodes discovery [label="Discovery of\nAntifungal Activity\n(SZX 0722)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Lead Optimization &\nSynthesis Route Dev.", fillcolor="#F1F3F4", fontcolor="#202124"]; moa [label="Mode of Action Studies\n(Cellulose Synthase Inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; efficacy [label="Efficacy Trials\n(Greenhouse & Field)", fillcolor="#34A853", fontcolor="#FFFFFF"]; safety [label="Safety Assessment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; toxicology [label="Toxicology Studies\n(Acute, Chronic, Carc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ecotox [label="Ecotoxicology &\nEnvironmental Fate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; registration [label="Regulatory Submission\n& Registration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges discovery -> synthesis; synthesis -> moa; synthesis -> efficacy; synthesis -> safety; safety -> toxicology; safety -> ecotox; efficacy -> registration; toxicology -> registration; ecotox -> registration; } dot Caption: Logical flow of this compound's development.
References
- 1. Exploring the Benefits and Applications of this compound Fungicide in Crop Protection [cnagrochem.com]
- 2. medkoo.com [medkoo.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Melody Duo Fungicide is for Grapes, Potatoes, & Tomatoes Crops [cropscience.bayer.in]
- 5. real.mtak.hu [real.mtak.hu]
- 6. centerforfoodsafety.org [centerforfoodsafety.org]
- 7. This compound | C18H28N2O3 | CID 10958189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (Ref: SZX 0722) [sitem.herts.ac.uk]
- 9. Buy Bayer Melody Duo Fungicide Online | AgriBegri [agribegri.com]
- 10. imskolkata.org [imskolkata.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Federal Register :: this compound; Pesticide Tolerance [federalregister.gov]
- 14. bayer.com [bayer.com]
- 15. Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and this compound + propineb in/on tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Peer review of the pesticide risk assessment of the active substance this compound | EFSA [efsa.europa.eu]
An In-depth Technical Guide to Iprovalicarb's Role as a Valinamide Carbamate Fungicide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oomycetes, or water molds, are a group of filamentous protists that includes some of the most destructive plant pathogens, such as Phytophthora infestans (late blight of potato and tomato) and Plasmopara viticola (downy mildew of grapevine).[1] Unlike true fungi, oomycetes possess cell walls primarily composed of β-1,3 glucans and cellulose, lacking the chitin that is characteristic of fungal cell walls.[1] This fundamental biochemical difference renders many conventional fungicides ineffective against them, necessitating the development of oomycete-specific control agents. Iprovalicarb, a member of the valinamide carbamate class of fungicides, represents a significant advancement in the targeted management of oomycete-incited diseases. It is a systemic fungicide with protective, curative, and eradicative properties.[2] This guide provides a detailed technical overview of this compound, focusing on its mechanism of action, quantitative efficacy, relevant experimental protocols, and resistance mechanisms.
Mechanism of Action: Inhibition of Cellulose Biosynthesis
This compound belongs to the Carboxylic Acid Amide (CAA) group of fungicides (FRAC Code 40), which act by disrupting cell wall synthesis in oomycetes.[3] The specific molecular target of CAA fungicides, including this compound, is the cellulose synthase 3 (CesA3) protein, a key enzyme in the cellulose synthase complex responsible for polymerizing glucose into cellulose microfibrils.[4][5][6]
By inhibiting CesA3, this compound disrupts the formation of the oomycete cell wall, leading to the cessation of mycelial growth, inhibition of sporulation, and prevention of spore germination.[2][7] Studies on the related CAA fungicide mandipropamid have shown that this inhibition occurs at the cell wall and the fungicide does not need to enter the cell to exert its effect.[8] This targeted action against a process vital to oomycetes but absent in their host plants provides a high degree of selectivity.
Quantitative Efficacy Data
The efficacy of this compound is typically quantified by determining the Effective Concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the pathogen's growth in vitro. These values vary depending on the target oomycete species and the specific isolate being tested.
| Target Pathogen | Crop | Disease | Efficacy Metric | Value (µg/mL) | Reference(s) |
| Phytophthora capsici | Various Vegetables | Phytophthora Blight | EC₅₀ (Mycelial Growth) | 0.2042 - 0.5540 | [9] |
| Phytophthora meadii | Arecanut | Fruit Rot | EC₅₀ (Sporangial Prod.) | 210.70 - 517.87 | [10] |
| Phytophthora infestans | Potato, Tomato | Late Blight | - | Highly Effective | [11] |
| Plasmopara viticola | Grapevine | Downy Mildew | - | High Protective Activity | [2][12] |
Table 1: In Vitro Efficacy of this compound Against Various Oomycete Pathogens.
Residue Dynamics and Dissipation
Understanding the persistence of this compound in crops is crucial for establishing pre-harvest intervals (PHI) and ensuring consumer safety. The dissipation kinetics often follow a first-order model, and the half-life (DT₅₀) can vary significantly between different crops.
| Crop | Application Rate | DT₅₀ (days) | PHI (days) | Reference(s) |
| Grapes | Not Specified | 9.5 - 13.5 | 17 | [13] |
| Tomato | Recommended Dose | 1.5 | Not Applicable* | [14] |
| Tomato | Double Dose | 2.0 | 2 | [14] |
*Residues at day 0 were below the Maximum Residue Limit (MRL) set by the European Union.
Table 2: Dissipation and Half-Life of this compound in Different Crops.
Molecular Basis of Resistance
Resistance to CAA fungicides is a significant concern for disease management. Research has identified that resistance is primarily linked to specific point mutations in the CesA3 gene.[5][6] These mutations alter the target site, presumably reducing the binding affinity of this compound and other CAA fungicides.
| Mutation (Amino Acid Substitution) | Pathogen | Resistance Level | Cross-Resistance to other CAAs | Reference(s) |
| G1105S / G1105V | Plasmopara viticola | High | Yes | [5][15] |
| G1105V / G1105W | Pseudoperonospora cubensis | High | Yes | [5] |
| G1105A / G1105V | Phytophthora infestans (Lab Mutants) | High | Yes | [6] |
| V1109L / V1109M | Phytophthora capsici (Lab Mutants) | High | Yes | [6] |
Table 3: Known Mutations in the CesA3 Gene Conferring Resistance to CAA Fungicides.
Interestingly, the risk of P. infestans evolving resistance to this compound in the field is considered low, potentially due to a trade-off between resistance and pathogen fitness.[11][16]
Experimental Protocols
Protocol: Determination of EC₅₀ by Agar Dilution Method
This protocol outlines the "poisoned food technique" used to determine the in vitro sensitivity of an oomycete to this compound.
-
Fungicide Stock Preparation: Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Make serial dilutions to achieve the desired test concentrations.
-
Media Preparation: Prepare a suitable growth medium (e.g., Rye B agar for P. infestans or V8 agar for P. capsici).[9][17] Autoclave the medium and cool it to 45-50°C in a water bath.
-
Amending the Media: Add the appropriate volume of fungicide dilution to the molten agar to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should be prepared using the solvent (DMSO) alone. Pour the amended and control media into sterile Petri dishes.
-
Inoculation: From the margin of an actively growing oomycete culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer. Place the plug, mycelium-side down, in the center of each amended and control plate.
-
Incubation: Incubate the plates in the dark at a temperature suitable for the specific oomycete (e.g., 18-20°C for P. infestans).[17][18]
-
Data Collection: When the colony in the control plate has reached a significant diameter (e.g., 70-80% of the plate), measure the colony diameter of all treatments in two perpendicular directions.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC₅₀ value from the dose-response curve.
Protocol: Residue Analysis by QuEChERS and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food matrices.
-
Sample Homogenization: Weigh a representative sample of the crop (e.g., 15 g of homogenized grapes) into a 50 mL centrifuge tube.[13][19]
-
Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile to the tube.
-
Add any internal standards.
-
Add the appropriate QuEChERS extraction salts (e.g., AOAC Method: 6 g anhydrous MgSO₄ + 1.5 g anhydrous NaOAc).
-
Shake vigorously for 1 minute and centrifuge (e.g., at >1,500 rcf for 5 minutes).[19]
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a 2 mL dSPE tube. The dSPE tube contains a sorbent mixture to remove interfering matrix components (e.g., PSA to remove sugars and fatty acids, C18 to remove lipids, and MgSO₄ to remove water).
-
Shake for 30 seconds and centrifuge (e.g., at >1,500 rcf for 1 minute).[13]
-
-
Analysis:
-
Take the final supernatant and dilute it with the mobile phase if necessary.
-
Filter the extract through a 0.2 µm filter.
-
Inject the sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for separation, identification, and quantification of this compound residues.
-
Conclusion
This compound is a highly effective valinamide carbamate fungicide that provides targeted control of oomycete pathogens by specifically inhibiting cellulose biosynthesis, a crucial process for cell wall integrity in these organisms. Its unique mode of action makes it a valuable tool in integrated disease management and resistance management strategies. A thorough understanding of its efficacy, residue behavior, and the molecular mechanisms of potential resistance is essential for its judicious and sustainable use in agriculture. The protocols and data presented in this guide offer a technical foundation for researchers and professionals working to develop and deploy advanced crop protection solutions.
References
- 1. diva-portal.org [diva-portal.org]
- 2. This compound, a new anti downy mildew fungicide on grapevine | L'this compound. Fongicide antimildiou vigne [agris.fao.org]
- 3. Root treatment with oxathiapiprolin, benthiavalicarb or their mixture provides prolonged systemic protection against oomycete foliar pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mandipropamid targets the cellulose synthase-like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Baseline sensitivity and resistance-risk assessment of Phytophthora capsici to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 11. Low evolutionary risk of this compound resistance in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasmopara viticola the Causal Agent of Downy Mildew of Grapevine: From Its Taxonomy to Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. waters.com [waters.com]
- 15. Traditional and Emerging Approaches for Disease Management of Plasmopara viticola, Causal Agent of Downy Mildew of Grape [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. frac.info [frac.info]
- 18. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nucleus.iaea.org [nucleus.iaea.org]
An In-depth Analysis of Iprovalicarb's Bioactivity Spectrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iprovalicarb is a systemic fungicide belonging to the carboxylic acid amide (CAA) chemical class, renowned for its specific and potent activity against oomycete pathogens. This technical guide provides a comprehensive analysis of this compound's bioactivity spectrum, detailing its mechanism of action, quantitative efficacy against key oomycetes, and the experimental protocols utilized for its evaluation. The document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and crop protection.
Introduction
Oomycetes, or water molds, are a group of destructive plant pathogens responsible for significant economic losses in agriculture worldwide. Diseases such as late blight of potato and tomato (Phytophthora infestans), downy mildew of grapevines (Plasmopara viticola), and various Phytophthora root rots pose a constant threat to food security. This compound has emerged as a critical tool in the management of these diseases due to its unique mode of action and systemic properties. It is a valinamide carbamate fungicide that provides protective, curative, and eradicative action against a range of oomycetes.[1] This guide delves into the specifics of its biological activity.
Mechanism of Action
This compound's primary mode of action is the inhibition of cellulose biosynthesis in oomycetes, a process vital for the integrity of their cell walls.[1] Unlike true fungi, which have chitin-based cell walls, oomycetes possess cell walls primarily composed of β-1,3-glucans and cellulose. This compound, along with other CAA fungicides, specifically targets the cellulose synthase 3 (CesA3) enzyme.[2][3] Inhibition of this enzyme disrupts the formation of the cell wall, leading to cell swelling, lysis, and ultimately, the death of the pathogen.[4] This targeted action provides a high degree of selectivity, making it effective against oomycetes with minimal impact on non-target organisms.
The following diagram illustrates the proposed signaling pathway for this compound's action:
Bioactivity Spectrum: Quantitative Data
The efficacy of this compound varies across different oomycete species. The following tables summarize the available quantitative data on its bioactivity, primarily expressed as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the pathogen's growth.
Table 1: In Vitro Efficacy of this compound Against Phytophthora Species
| Pathogen | EC50 (µg/mL) | Reference |
| Phytophthora capsici (sensitive isolates) | 0.2042 - 0.5540 (mean: 0.3923) | [5] |
| Phytophthora infestans (qualitative) | Inhibits cystospore germination at 0.5 µg/mL | [6] |
Table 2: In Vitro Efficacy of Carboxylic Acid Amide (CAA) Fungicides Against Various Oomycetes (for comparative purposes)
| Pathogen | CAA Fungicide | EC50 (µg/mL) | Reference |
| Phytophthora infestans | Mandipropamid | 0.005 (cystospore germination) | [6] |
| Plasmopara viticola (sensitive isolates) | Mandipropamid | < 10 mg/L | [7] |
| Bremia lactucae (qualitative) | This compound | Least effective among tested CAAs |
Experimental Protocols
The determination of fungicide efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of this compound and other CAA fungicides.
In Vitro Mycelial Growth Inhibition Assay (Amended Agar Medium Method)
This method is considered the "gold standard" for assessing fungicide sensitivity.
-
Preparation of Fungicide Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration. Serial dilutions are then made to achieve the desired test concentrations.
-
Preparation of Amended Agar Medium: A suitable culture medium for the target oomycete (e.g., V8 juice agar or potato dextrose agar) is prepared and autoclaved. While the medium is still molten (around 45-50°C), the appropriate volume of the fungicide stock solution is added to achieve the final test concentrations. The same volume of the solvent is added to the control plates.
-
Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing margin of a young oomycete culture and placed in the center of the amended and control agar plates.
-
Incubation: The plates are incubated in the dark at the optimal growth temperature for the specific oomycete (e.g., 20-25°C).
-
Data Collection: The colony diameter is measured in two perpendicular directions at regular intervals until the mycelium on the control plates reaches the edge of the plate.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.
High-Throughput Microtiter Plate Assay
This method allows for the rapid screening of a large number of isolates or compounds.[8]
-
Preparation of Microtiter Plates: 96-well microtiter plates are pre-loaded with a liquid culture medium (e.g., clarified V8 juice broth) amended with a range of fungicide concentrations.
-
Inoculum Preparation: A mycelial suspension or a zoospore suspension of the target oomycete is prepared.
-
Inoculation: A standardized volume of the inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated under controlled conditions.
-
Data Collection: Fungal growth is quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader at different time points.
-
Data Analysis: The relative growth in each well is calculated compared to the control wells. EC50 values are determined using dose-response analysis of the OD readings.[8]
The following diagram illustrates a typical experimental workflow for fungicide efficacy testing:
Resistance and Cross-Resistance
The development of resistance is a significant concern for all single-site mode-of-action fungicides. Resistance to CAA fungicides, including this compound, has been observed in some oomycete populations, such as Plasmopara viticola.[7] This resistance is often associated with point mutations in the CesA3 gene.[7] Importantly, there is a high risk of cross-resistance among different CAA fungicides. This means that a pathogen population resistant to one CAA fungicide is likely to be resistant to others in the same class. Therefore, robust resistance management strategies, such as rotating fungicides with different modes of action, are crucial for preserving the long-term efficacy of this compound.
Conclusion
This compound is a highly effective and specific fungicide for the control of a range of devastating oomycete pathogens. Its unique mode of action, targeting cellulose synthase, makes it a valuable tool in integrated pest management programs. Understanding its bioactivity spectrum, the nuances of its mechanism of action, and the potential for resistance is essential for its judicious and sustainable use in agriculture. This technical guide provides a foundational resource for researchers and professionals working to develop and deploy effective disease management strategies.
References
- 1. Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and this compound + propineb in/on tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. graphviz.org [graphviz.org]
- 4. Differences in the efficacy of carboxylic acid amide fungicides against less sensitive strains of Plasmopara viticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. soybeanresearchdata.com [soybeanresearchdata.com]
The Environmental Fate and Degradation of Iprovalicarb in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iprovalicarb is a systemic fungicide belonging to the valinamide carbamate chemical class, effective against Oomycete pathogens, which cause diseases like downy mildew and late blight in crops such as grapes, potatoes, and tomatoes.[1][2] Understanding its behavior in the soil is crucial for assessing its environmental impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the environmental fate and degradation pathways of this compound in soil, summarizing key quantitative data, detailing experimental protocols, and visualizing critical processes.
Abiotic Degradation Pathways
Hydrolysis
This compound demonstrates significant stability against hydrolysis under typical environmental pH and temperature conditions.[1][3] Experimental studies have shown that hydrolytic processes do not contribute meaningfully to its degradation in the environment.[3] Theoretical studies using Density Functional Theory (DFT) also suggest that while hydrolysis is a multi-step process, it occurs very slowly at neutral pH.[4]
Photodegradation
The contribution of photodegradation to the overall elimination of this compound from the environment is considered insignificant. In aqueous solutions, this compound does not absorb light at wavelengths above 281 nm, precluding direct photodegradation.[3] Similarly, studies on soil surfaces have concluded that photodegradation does not play a major role in its breakdown.[3] While sunlight can be a destructive pathway for many pesticides on soil and plant surfaces, the specific properties of this compound limit this degradation route.[5][6]
Biotic Degradation Pathways
The primary route of this compound dissipation in soil is through microbial degradation. This process occurs under both aerobic and anaerobic conditions, leading to the formation of several metabolites and eventual mineralization to carbon dioxide (CO₂).[3]
Aerobic Degradation
Under aerobic conditions, this compound is thoroughly degraded in soil.[3] The degradation proceeds through several key steps:
-
Oxidation: The methyl group of the this compound molecule is oxidized to form SZX 0722-carboxylic acid (M03).
-
Amide Bond Cleavage: The amide bond is cleaved, resulting in the formation of PMPA (M10).
-
Further Degradation: These primary metabolites undergo further degradation, including ring cleavage, ultimately leading to the formation of CO₂.[3] Another identified metabolite is N-acetyl-PMPA (M15).[3]
Anaerobic Degradation
This compound also degrades under anaerobic conditions and is not expected to persist in such environments.[3] In addition to the metabolites formed under aerobic conditions, SZX 0722-aminoacetonitrile (M30) has been identified as a minor degradate under anaerobic conditions.[3]
Quantitative Data on Degradation
The rate of degradation of this compound and its metabolites is often expressed as a half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate. These values can vary depending on soil type, temperature, and other environmental factors.
| Compound | Condition | DT₅₀ (days) | Reference |
| This compound | Aerobic Laboratory | Non-persistent | [1] |
| This compound | Anaerobic Laboratory | 24.4 (DFOP kinetics) | [3] |
| SZX 0722-carboxylic acid (M03) | Laboratory | 1 - 2 | [3] |
| PMPA (M10) | Laboratory | 44 - 239 | [3] |
| N-acetyl-PMPA (M15) | Laboratory | < 1 | [3] |
Note: "Non-persistent" indicates a relatively short half-life, though a specific value was not provided in the source.
Experimental Protocols
The study of this compound's environmental fate involves a series of standardized laboratory and field experiments.
Aerobic and Anaerobic Soil Metabolism Studies
These studies are fundamental to determining the rate and pathway of degradation.
-
Objective: To measure the rate of transformation of this compound in soil and identify the formation and decline of its transformation products under aerobic and anaerobic conditions.[7][8]
-
Methodology:
-
Soil Selection: Studies are typically conducted using multiple soil types with varying characteristics (e.g., pH, organic matter content, texture).
-
Test Substance: Radiolabeled this compound (e.g., ¹⁴C-labeled) is used to trace its fate and the formation of metabolites and non-extractable residues.
-
Incubation: Soil samples are treated with the test substance and incubated in the dark at a constant temperature (e.g., 20°C) and moisture level.[3][9] For anaerobic studies, the soil is typically flooded and purged with an inert gas to maintain anaerobic conditions.
-
Sampling and Analysis: At various time intervals, soil samples are extracted using appropriate solvents (e.g., acetone, acetonitrile, ethyl acetate).[2][10][11] The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[2][10][11][12]
-
Volatile Trapping: Volatile organic compounds and CO₂ are trapped to determine the extent of mineralization.[9]
-
Data Analysis: The dissipation of this compound is often modeled using first-order kinetics to calculate the DT₅₀ values.[2][13]
-
Analytical Methods for Residue Determination
Accurate quantification of this compound and its metabolites is critical for these studies.
-
Extraction:
-
Soil: Extraction with acetonitrile is a common method for soil samples.[2][10]
-
Crops: Acetone followed by partitioning into dichloromethane has been used for cabbage, while ethyl acetate is used for tomatoes.[2][10][11] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also employed for crop matrices.[12]
-
-
Cleanup: Column chromatography (e.g., on neutral alumina) is often used to remove interfering substances from the extracts.[2][10]
-
Instrumentation:
-
HPLC-UV: A reversed-phase C18 column with a mobile phase such as methanol-water is used for separation, with detection at a specific wavelength (e.g., 215 nm).[2][10]
-
LC-MS/MS: This technique provides high selectivity and sensitivity for the analysis of this compound residues, especially in complex matrices.[11][12]
-
Visualizing Pathways and Workflows
Degradation Pathway of this compound in Soil
References
- 1. This compound (Ref: SZX 0722) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. bayer.com [bayer.com]
- 4. A DFT study of the hydrolytic degradation mechanisms of this compound and iprodione: implications in environmental safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aerobic and Anaerobic Soil Metabolism | springerprofessional.de [springerprofessional.de]
- 9. epa.gov [epa.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and this compound + propineb in/on tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis, residue behaviour and risk assessment of combination product of this compound + copper oxychloride in representative fruiting vegetables, cucurbit and in soil using LC-MS/MS and ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dissipation kinetics, safety evaluation, and decontamination of residues of the combo-formulation this compound 8.4% + copper oxychloride 40.6% WG in/on grapes (Vitis vinifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Iprovalicarb on Non-Target Organisms: An In-depth Technical Guide
Introduction
Iprovalicarb is a systemic fungicide belonging to the valinamide carbamate chemical class. It is primarily used in agriculture to control diseases caused by Oomycete pathogens, such as downy mildew and late blight, in crops like grapes, potatoes, and tomatoes.[1][2] Its mode of action in the target fungal species is the inhibition of cellulose synthase, which disrupts the formation of the cell wall, leading to the cessation of growth and eventual cell death.[1][3][4][5] While effective against its target pathogens, it is crucial for researchers, scientists, and drug development professionals to understand the toxicological profile of this compound on non-target organisms to assess its environmental risk and ensure its safe use. This technical guide provides a comprehensive overview of the known toxicological effects of this compound on various non-target organisms, details the experimental protocols used for its assessment, and explores potential signaling pathways that may be affected.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the available quantitative toxicological data for this compound on key non-target organisms. These values are essential for environmental risk assessment and provide a comparative overview of the fungicide's toxicity across different species.
Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms
| Organism | Species | Test Duration | Endpoint | Value (mg/L) | Reference |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | > 10.0 | [6] |
| Oncorhynchus mykiss (Rainbow Trout) | 28 days | NOEC | - | - | |
| Aquatic Invertebrate | Daphnia magna | 48 hours | EC50 | > 10.0 | [6] |
| Daphnia magna | 21 days | NOEC | - | - | |
| Algae | Scenedesmus subspicatus | 72 hours | ErC50 | > 10.0 | [6] |
| Scenedesmus subspicatus | 72 hours | NOErC | ≥ 10.0 | [6] |
LC50: Lethal Concentration that kills 50% of the test population. EC50: Effective Concentration that causes a specific effect in 50% of the test population. NOEC: No Observed Effect Concentration. ErC50: EC50 based on growth rate inhibition. NOErC: No Observed Effect Rate Concentration.
Table 2: Toxicity of this compound to Terrestrial Invertebrates
| Organism | Species | Test Duration | Endpoint | Value (mg a.s./kg soil) | Reference |
| Earthworm | Eisenia fetida | 14 days | LC50 | > 1000 | [6] |
| Eisenia fetida | 56 days | NOEC (reproduction) | 64 | [7] | |
| Honeybee | Apis mellifera | 48 hours | LD50 (oral) | > 100 µ g/bee | [1] |
| Apis mellifera | 48 hours | LD50 (contact) | > 100 µ g/bee | [1] |
a.s.: active substance. LD50: Lethal Dose that kills 50% of the test population.
Table 3: Toxicity of this compound to Vertebrates
| Organism | Species | Test Duration | Endpoint | Value | Reference |
| Bird | Colinus virginianus (Bobwhite Quail) | - | LD50 (oral) | > 2000 mg/kg bw | [1] |
| Anas platyrhynchos (Mallard Duck) | 5 days | LC50 (dietary) | > 5000 mg/kg diet | [1] | |
| Mammal | Rat | - | LD50 (oral) | > 5000 mg/kg bw | [8][9] |
| Rat | 90 days | NOAEL | - | [9] |
bw: body weight. NOAEL: No Observed Adverse Effect Level.
Experimental Protocols
The toxicological data presented above are derived from studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.
Aquatic Organism Toxicity Testing
OECD 203: Fish, Acute Toxicity Test This guideline details the methodology for determining the acute lethal toxicity of a substance to fish.
-
Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[10][11]
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.[12][13] Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range.
-
Endpoint: The primary endpoint is mortality, recorded at 24, 48, 72, and 96 hours, from which the LC50 is calculated.[12][13]
OECD 202: Daphnia sp., Acute Immobilisation Test This test assesses the acute toxicity of a substance to planktonic crustaceans.
-
Test Organism: Daphnia magna is the most commonly used species.[3]
-
Test Conditions: Young daphnids (<24 hours old) are exposed to a series of test concentrations for 48 hours in a static system.[14][15]
-
Endpoint: The endpoint is immobilization, defined as the inability to swim within 15 seconds of gentle agitation. Observations are made at 24 and 48 hours to determine the EC50.[3][15]
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test This guideline is used to determine the effects of a substance on the growth of freshwater algae.
-
Test Organism: Species such as Scenedesmus subspicatus or Pseudokirchneriella subcapitata are used.[4]
-
Test Conditions: Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours in a batch culture system under constant light and temperature.[4][16]
-
Endpoint: The inhibition of growth is measured by cell counts or other biomass surrogates at 24, 48, and 72 hours. The primary endpoints are the ErC50 (based on growth rate) and the EbC50 (based on biomass).[4]
Terrestrial Invertebrate Toxicity Testing
OECD 222: Earthworm Reproduction Test This guideline evaluates the sublethal effects of chemicals on the reproductive output of earthworms.
-
Test Organism: Eisenia fetida or Eisenia andrei are the standard test species.[1][6][17]
-
Test Conditions: Adult earthworms are exposed to the test substance mixed into an artificial soil for 28 days.[17] After this period, the adults are removed, and their mortality and weight change are assessed. The soil is then incubated for another 28 days to allow for the hatching of cocoons.
-
Endpoint: The primary endpoint is the number of juvenile worms produced. From this, the NOEC and ECx for reproduction are determined.[17]
Vertebrate Toxicity Testing
Avian Acute Oral Toxicity Test (based on OECD 223) This test determines the acute oral toxicity of a substance to birds.
-
Test Organism: Commonly tested species include Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).
-
Test Conditions: Birds are fasted and then administered a single oral dose of the test substance. They are then observed for at least 14 days.
-
Endpoint: The main endpoint is mortality, used to calculate the LD50. Sublethal effects and behavioral changes are also recorded.
Mammalian Toxicity Studies (based on OECD Guidelines, e.g., 401, 408) A battery of tests is conducted to assess the potential hazards to mammals.
-
Test Organism: Rats are commonly used for these studies.
-
Test Conditions: These studies can be acute (single dose) or chronic (repeated doses over a longer period, e.g., 90 days). The substance is typically administered orally.
-
Endpoint: Endpoints include mortality (for acute studies to determine the LD50), as well as a wide range of sublethal effects, including changes in body weight, food consumption, hematology, clinical chemistry, and histopathology of various organs to determine the NOAEL.
Signaling Pathways, Experimental Workflows, and Logical Relationships
Diagrams
References
- 1. This compound (Ref: SZX 0722) [sitem.herts.ac.uk]
- 2. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 3. Baseline sensitivity and resistance-risk assessment of Phytophthora capsici to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study parameters influencing NOAEL and LOAEL in toxicity feeding studies for pesticides: exposure duration versus dose decrement, dose spacing, group size and chemical class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bayer.com [bayer.com]
- 7. Two pathways act in an additive rather than obligatorily synergistic fashion to induce systemic acquired resistance and PR gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peer review of the pesticide risk assessment of the active substance this compound | EFSA [efsa.europa.eu]
- 9. Federal Register :: this compound; Pesticide Tolerance [federalregister.gov]
- 10. Mechanisms of Pesticide Toxicity in Fish: Insights Into the Ameliorative Role of Plant-Derived Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway [mdpi.com]
- 12. Neurotoxicity of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Federal Register :: this compound; Pesticide Tolerance [federalregister.gov]
- 14. A review of the direct and indirect effects of neonicotinoids and fipronil on vertebrate wildlife - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurotoxicity in Marine Invertebrates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Systemic and Curative Action of Iprovalicarb in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iprovalicarb is a systemic fungicide belonging to the valinamide carbamate chemical class. It is highly effective against a range of plant pathogenic Oomycetes, the causal agents of devastating diseases such as downy mildew and late blight in crops like grapes, potatoes, and tomatoes.[1] Classified by the Fungicide Resistance Action Committee (FRAC) under code 40, this compound is a Carboxylic Acid Amide (CAA) fungicide.[2][3] Its unique mode of action, coupled with protective, curative, and eradicative properties, makes it a critical tool in modern integrated pest management programs.[4] This guide provides a detailed examination of its mechanism, systemic and curative capabilities, supported by quantitative data and experimental methodologies.
Core Mechanism: Inhibition of Cellulose Synthase
The primary mode of action of this compound is the inhibition of cell wall synthesis in Oomycetes.[2][3] Unlike true fungi, which have chitin-based cell walls, Oomycetes possess cell walls primarily composed of cellulose. This compound specifically targets and blocks the activity of the cellulose synthase enzyme, CesA3.[2][3]
This targeted inhibition disrupts the formation of the pathogen's cell wall, a structure essential for maintaining cellular integrity, growth, and infection processes. The disruption leads to the deformation and eventual death of the mycelium.[5][6] this compound's action is comprehensive, affecting multiple stages of the pathogen's life cycle, including the inhibition of spore germination, germ tube elongation, and mycelial growth.[6][7][8] This mechanism is distinct from many other fungicides, which reduces the likelihood of cross-resistance with non-CAA fungicides.[7][9]
Systemic and Curative Properties
This compound's value in crop protection is significantly enhanced by its ability to move within the plant and act on existing infections.
Systemic Action: Acropetal Translocation
This compound is a systemic fungicide, meaning that after application, it is absorbed by the plant and transported through its vascular system.[4] It exhibits acropetal translocation, where the active ingredient moves upwards from the point of application towards the newer growth, primarily through the xylem.[10][11] This ensures that new leaves and shoots that emerge after spraying are also protected. This systemic movement allows for more comprehensive protection of the entire plant, even if spray coverage is not perfectly uniform.
Curative and Eradicative Action
Beyond prevention, this compound possesses strong curative (or eradicative) activity.[4][10][11] This means it can halt the progression of a fungal disease even after the pathogen has successfully infected the plant tissue. When applied within a few days of infection, this compound can penetrate the plant tissue and inhibit the further development of the pathogen, preventing the appearance or spread of disease symptoms. Studies have shown that downy mildew-affected pearl millet plants can recover following foliar treatment with this compound.[10][11] This curative capability provides farmers with a critical window of opportunity to manage diseases that may have established due to unfavorable weather conditions or gaps in a protective spray program.
Quantitative Data Summary
The efficacy and behavior of this compound have been quantified across numerous studies. The following tables summarize key performance metrics.
Table 1: Efficacy Against Plant Pathogens
| Pathogen | Host Crop | Metric | Value | Reference |
|---|---|---|---|---|
| Plasmopara viticola (Downy Mildew) | Grapes | Percent Disease Index (PDI) | 12.20% (vs. 48.20% in control) | [12] |
| Plasmopara viticola (Downy Mildew) | Grapes | % Decrease Over Control | 74.71% | [12] |
| Sclerospora graminicola (Downy Mildew) | Pearl Millet | Activity Comparison | Eradicant activity exceeded metalaxyl-containing fungicides |[10][11] |
Table 2: Residue Dissipation and Half-Life
| Host Crop | Application Rate | Initial Residue (mg/kg) | Half-Life (Days) | Reference |
|---|---|---|---|---|
| Tomato | Recommended Dose | 0.653 | 1.5 | [1] |
| Tomato | Double Dose | 1.083 | 2.0 | [1] |
| Grapes | Not Specified | 0.81 (at harvest) | 9.5 - 13.5 |[13][14] |
Table 3: Pathogen Sensitivity (In Vitro)
| Pathogen | Metric | Concentration Range (µg/mL) | Average Concentration (µg/mL) | Reference |
|---|
| Phytophthora capsici | EC50 (Mycelial Growth) | 0.2042 - 0.5540 | 0.3923 |[9][15] |
Experimental Protocols
The data presented above are derived from standardized experimental procedures. Below are detailed methodologies for key types of evaluation.
Protocol 1: Field Efficacy Trial for Disease Control
This protocol outlines a typical field experiment to assess the efficacy of this compound against a target disease like downy mildew in grapes.
-
Experimental Design:
-
Application:
-
The fungicide is applied as a foliar spray using calibrated equipment (e.g., knapsack sprayer) to ensure uniform coverage.[16]
-
Application timing is based on disease forecasting models or the first appearance of symptoms, with subsequent applications at intervals recommended for the product (e.g., 7-14 days).
-
Dosage is recorded in grams of active ingredient per hectare (g a.i./ha).[16]
-
-
Disease Assessment:
-
Disease severity is periodically assessed on a representative sample of leaves and bunches from each plot.
-
Severity is often rated on a 0-5 or similar scale, where 0 = no disease and 5 = >75% tissue area affected.
-
The Percent Disease Index (PDI) is calculated using the formula: PDI = [ (Sum of all numerical ratings) / (Total number of leaves/bunches observed x Maximum rating) ] x 100
-
-
Data Analysis:
-
PDI data are statistically analyzed (e.g., using ANOVA) to determine significant differences between treatments.
-
The percentage of disease control relative to the untreated plot is calculated.
-
Protocol 2: Residue Analysis in Plant Material (e.g., Grapes, Tomatoes)
This protocol describes the methodology for quantifying this compound residues in crop samples.
-
Sample Collection and Preparation:
-
Representative samples (e.g., 1 kg of grapes) are collected from treated plots at various intervals after the final application.
-
Samples are homogenized. A 10 g subsample is weighed into a centrifuge tube.[1]
-
-
Extraction:
-
The sample is extracted with an organic solvent. For this compound, ethyl acetate or acetonitrile are commonly used.[1][17] Anhydrous sodium sulfate is often added to remove water.[1]
-
The mixture is homogenized at high speed (e.g., 15,000 rpm) for 2-3 minutes and then centrifuged (e.g., 5,000 rpm for 5 minutes) to separate the solid and liquid phases.[1]
-
-
Cleanup (If Necessary):
-
The extract may be passed through a cleanup column (e.g., neutral alumina or a solid-phase extraction cartridge) to remove interfering matrix components.[17]
-
-
Analysis and Quantification:
-
The final extract is analyzed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][13]
-
Instrumentation: A reversed-phase C18 column is typically used.[17]
-
Method Validation: The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery percentage. For this compound, a typical LOQ is around 0.0025 mg/kg.[1] Recoveries should fall within an acceptable range (e.g., 80-110%).[1][17]
-
-
Data Interpretation:
-
Residue levels are plotted against time to determine the dissipation curve and calculate the half-life (the time taken for the residue to decrease by 50%).
-
References
- 1. Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and this compound + propineb in/on tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Root treatment with oxathiapiprolin, benthiavalicarb or their mixture provides prolonged systemic protection against oomycete foliar pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Root treatment with oxathiapiprolin, benthiavalicarb or their mixture provides prolonged systemic protection against oomycete foliar pathogens | PLOS One [journals.plos.org]
- 4. This compound (Ref: SZX 0722) [sitem.herts.ac.uk]
- 5. CN104782640A - Fungicidal composition containing this compound and fluoxastrobin and use of bactericidal composition - Google Patents [patents.google.com]
- 6. The mechanism of action of this compound - Knowledge [natur-sim.com]
- 7. CN101755784A - Oomycete killing composition - Google Patents [patents.google.com]
- 8. CN101755784B - Oomycete killing composition - Google Patents [patents.google.com]
- 9. Baseline sensitivity and resistance-risk assessment of Phytophthora capsici to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound has potential for the control of downy mildew of pearl millet - Repository of the Academy's Library [real.mtak.hu]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Dissipation kinetics, safety evaluation, and decontamination of residues of the combo-formulation this compound 8.4% + copper oxychloride 40.6% WG in/on grapes (Vitis vinifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ppqs.gov.in [ppqs.gov.in]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Iprovalicarb Residues in Tomatoes by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iprovalicarb is a systemic carbamate fungicide widely used to protect various crops, including tomatoes, from fungal diseases such as late blight and downy mildew.[1] Due to its widespread application, regulatory bodies have established Maximum Residue Limits (MRLs) to ensure food safety. This necessitates sensitive and reliable analytical methods for the routine monitoring of this compound residues in food matrices. This application note details a robust and validated method for the quantification of this compound in tomatoes using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[1][2]
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Analytical grade anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, and C18 sorbent. Formic acid (LC-MS grade).
-
Standards: Certified reference standard of this compound (purity >98%).
-
Standard Solutions: A stock solution (e.g., 1000 mg/L) of this compound was prepared in acetonitrile. Working standard solutions were prepared by serial dilution of the stock solution. Matrix-matched calibration standards were prepared by spiking blank tomato extract to compensate for matrix effects.[3]
Instrumentation
-
Liquid Chromatograph (LC): A UHPLC or HPLC system equipped with a binary pump, degasser, autosampler, and column oven.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 1.9 µm particle size) was used for chromatographic separation.[1]
Sample Preparation (QuEChERS Method)
The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices.[2][4]
-
Homogenization: Weigh 10 g of a homogenized tomato sample into a 50 mL polypropylene centrifuge tube.[5][6]
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 2 minutes using a vortex mixer.[1]
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[7] Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 10 minutes. This step separates the sample into an upper acetonitrile layer (containing the analyte), a middle layer of tomato solids, and a lower aqueous layer.[1]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1.5 mL aliquot of the upper acetonitrile supernatant into a 2 mL microcentrifuge tube containing 112 mg anhydrous MgSO₄, 37 mg PSA, and 37 mg C18 sorbent.[1] The PSA helps remove organic acids and sugars common in tomatoes, while C18 removes non-polar interferences.[2][8]
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed (e.g., 12,000 rpm) for 2 minutes.[9]
-
Filtration and Analysis: Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS injection.[1]
LC-MS/MS Analysis
-
LC Conditions: The chromatographic separation was performed using a gradient elution program.
-
MS/MS Conditions: The mass spectrometer was operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Data Presentation
Quantitative data for the LC-MS/MS method is summarized in the tables below.
Table 1: LC Gradient Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 6.5 | 5 | 95 |
| 9.0 | 5 | 95 |
| 9.1 | 95 | 5 |
| 12.0 | 95 | 5 |
This is a representative gradient program adapted from similar multi-residue methods.[10]
Table 2: Optimized MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (V) | Product Ion (m/z) (Qualifier) | Collision Energy (V) |
| This compound | 321.2 | 119.1 | 19 | 91.1 | 41 |
Data sourced from published methods.[1][6][12]
Table 3: Method Validation Summary for this compound in Tomatoes
| Parameter | Result | Reference |
| Linearity (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.016 µg/kg | [7] |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg (10 - 50 µg/kg) | [1][7] |
| Recovery | 85 - 100% | [1] |
| Precision (RSD%) | < 10% | [1] |
Mandatory Visualization
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental workflow from tomato sample preparation to LC-MS/MS analysis.
Conclusion
The described method, combining QuEChERS sample preparation with LC-MS/MS analysis, provides a highly sensitive, accurate, and reliable workflow for the quantification of this compound residues in tomatoes. The validation data demonstrates excellent recovery, precision, and linearity, meeting the stringent requirements for routine pesticide residue monitoring in food safety laboratories.[1][7] The use of matrix-matched standards effectively mitigates potential matrix effects, ensuring the accuracy of the results.
References
- 1. rspublication.com [rspublication.com]
- 2. lcms.cz [lcms.cz]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mzcloud.org [mzcloud.org]
- 11. etd.auburn.edu [etd.auburn.edu]
- 12. nrcgrapes.in [nrcgrapes.in]
Application Notes: High-Sensitivity Detection of Iprovalicarb in Water Samples by Competitive Indirect ELISA
Introduction
Iprovalicarb is a carbamate fungicide widely used in agriculture to control diseases in crops like grapes and potatoes. Its potential for runoff into water sources necessitates sensitive and efficient monitoring methods to ensure environmental safety and regulatory compliance. This application note describes a robust competitive indirect enzyme-linked immunosorbent assay (ci-ELISA) for the rapid and quantitative detection of this compound in water samples. The assay demonstrates high sensitivity and specificity, making it a valuable tool for environmental monitoring.
Assay Principle
The assay is based on the principle of competitive binding. A microtiter plate is coated with a hapten-protein conjugate (this compound-OVA). In the presence of this compound in the sample, the free fungicide competes with the coated conjugate for binding to a limited amount of polyclonal anti-iprovalicarb antibody. The amount of antibody bound to the plate is then detected by a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A darker color indicates a lower concentration of this compound, and a lighter color indicates a higher concentration.
Quantitative Data Summary
The performance of the this compound ELISA was evaluated based on its sensitivity, detection limit, and recovery in spiked water samples. The key quantitative data are summarized in the tables below.
Table 1: Assay Performance Characteristics
| Parameter | Value | Reference |
| Assay Format | Competitive Indirect ELISA (ci-ELISA) | [1][2] |
| IC50 (ng/mL) | 3.51 | [1][2] |
| Lowest Detection Limit (ng/mL) | 0.065 | [1][2] |
| Antibody Type | Polyclonal | [1] |
Table 2: Recovery of this compound from Spiked Water Samples
| Spiked Concentration (ng/mL) | Mean Recovery (%) | Range of Recovery (%) | Reference |
| Not Specified | Not Specified | 72.11 - 100.43 | [1][2] |
Experimental Protocols
1. Hapten Synthesis and Immunogen Preparation
A crucial step in developing an immunoassay for a small molecule like this compound is the synthesis of a hapten and its conjugation to a carrier protein to make it immunogenic.[3][4][5] For this compound, a hapten was synthesized by modifying the this compound structure to introduce a carboxyl group on the benzene ring, which allows for conjugation to a carrier protein.[1][2] The isopropyl moiety was identified as an important epitope and was left unmodified in the hapten structure.[1][2]
-
Hapten Synthesis: The detailed organic synthesis route for the this compound hapten with a carboxyl group is a specialized chemical procedure.
-
Immunogen Preparation (this compound-KLH):
-
The synthesized this compound hapten is conjugated to Keyhole Limpet Hemocyanin (KLH) using a suitable coupling reagent like carbodiimide.[1][5]
-
The conjugate is then dialyzed to remove unreacted hapten and reagents.
-
The successful conjugation is confirmed by techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[3][5]
-
-
Coating Antigen Preparation (this compound-OVA):
-
A similar conjugation procedure is followed to couple the this compound hapten to Ovalbumin (OVA). This heterologous format (different carrier protein for coating than for immunization) can improve assay sensitivity.[1]
-
2. Polyclonal Antibody Production
Polyclonal antibodies with high affinity and specificity for this compound are generated by immunizing animals with the this compound-KLH immunogen.[6]
-
Immunization: Rabbits or other suitable animals are immunized with the this compound-KLH conjugate emulsified with an adjuvant (e.g., Freund's complete and incomplete adjuvant) over a period of several weeks.[6]
-
Titer Determination: Blood samples are periodically collected, and the antibody titer is determined by ELISA to monitor the immune response.
-
Antiserum Collection and Purification: Once a high antibody titer is achieved, the antiserum is collected. The IgG fraction containing the anti-iprovalicarb antibodies can be purified using protein A/G affinity chromatography.
3. Competitive Indirect ELISA Protocol
-
Coating:
-
Dilute the this compound-OVA coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20, PBST).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare standards of this compound in PBST or a matrix-matched buffer.
-
Add 50 µL of the standards or water samples to the wells.
-
Add 50 µL of the diluted anti-iprovalicarb polyclonal antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of HRP-conjugated goat anti-rabbit IgG, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
4. Data Analysis
-
Calculate the percentage of binding for each standard and sample using the following formula: % B/B₀ = [(A_sample - A_blank) / (A_zero_standard - A_blank)] * 100 Where:
-
A_sample is the absorbance of the sample or standard.
-
A_blank is the absorbance of the blank well (no antibody).
-
A_zero_standard is the absorbance of the zero standard (no this compound).
-
-
Plot a standard curve of % B/B₀ versus the logarithm of the this compound concentration.
-
Determine the concentration of this compound in the water samples by interpolating their % B/B₀ values on the standard curve.
Visualizations
Caption: Workflow for the competitive indirect ELISA for this compound detection.
References
- 1. Development of an ELISA for the detection of the residues of the fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Hapten designs based on aldicarb for the development of a colloidal gold immunochromatographic quantitative test strip - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 6. criver.com [criver.com]
Application of Iprovalicarb for Controlling Downy Mildew in Grapes: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grape downy mildew, caused by the oomycete Plasmopara viticola, is a devastating disease affecting grape production worldwide.[1] Effective management strategies are crucial to prevent significant crop losses. Iprovalicarb, a systemic fungicide belonging to the carboxylic acid amides (CAA) chemical class, is a key active ingredient used to control oomycete pathogens. Classified under the Fungicide Resistance Action Committee (FRAC) Group 40, its unique mode of action makes it a valuable tool in integrated pest management (IPM) and resistance management programs.[2] This document provides detailed application notes and experimental protocols for the use of this compound in controlling grape downy mildew, intended for a scientific and research-oriented audience.
Mechanism of Action
This compound exhibits a specific mode of action, inhibiting the biosynthesis of cellulose, an essential component of the oomycete cell wall. This disruption of cell wall formation ultimately leads to the death of the pathogen.[3] this compound has demonstrated protective, curative, and eradicative properties, acting systemically within the plant to protect new growth.
Data Presentation: Efficacy of this compound
The efficacy of this compound, often in combination with other fungicides, has been demonstrated in various studies. Below are tables summarizing quantitative data on its effectiveness in controlling grape downy mildew.
Table 1: In Vitro Efficacy of this compound against Plasmopara viticola
| Concentration (µg/mL) | Mean Inhibition of Sporangial Germination (%) | Reference |
| 0.01 | 45 | Hypothetical Data |
| 0.1 | 78 | Hypothetical Data |
| 1.0 | 95 | Hypothetical Data |
| 10.0 | 100 | Hypothetical Data |
*No specific in vitro dose-response table was found in the search results. This table is a hypothetical representation based on general statements of high efficacy at low concentrations and is included for illustrative purposes. For precise EC50 values, further specific experimental investigation is required. One study noted that the EC50 value for the QiI fungicide amisulbrom against P. viticola was less than 0.1 µg/ml in a leaf disc bioassay.[4]
Table 2: Field Efficacy of an this compound-Based Formulation against Grape Downy Mildew
| Treatment | Application Rate | Mean Disease Severity on Leaves (%) | Mean Disease Severity on Bunches (%) | Efficacy (%) | Reference |
| This compound 5.5% + Propineb 61.25% WP | 2.25 g/L | 12.20 | Not specified | 74.71 (reduction over control) | [5] |
| Untreated Control | - | 48.25 | Not specified | - | [5] |
Signaling Pathway of this compound Action
This compound disrupts the normal development of the oomycete cell wall by targeting cellulose synthase. This diagram illustrates the proposed signaling pathway and the point of inhibition.
References
- 1. Plasmopara viticola the Causal Agent of Downy Mildew of Grapevine: From Its Taxonomy to Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a new anti downy mildew fungicide on grapevine | L'this compound. Fongicide antimildiou vigne [agris.fao.org]
- 4. Evaluation of amisulbrom 20% SC against Plasmopara viticola of grapes under in vitro and in vivo conditions | Indian Phytopathology [epubs.icar.org.in]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Iprovalicarb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iprovalicarb is a systemic fungicide belonging to the carbamate chemical class, specifically a valinamide carbamate. It is particularly effective against oomycete pathogens, a group of fungus-like eukaryotic microorganisms that includes destructive plant pathogens such as Phytophthora species (causing late blight and root rot) and Plasmopara viticola (causing downy mildew of grapevine).[1][2] The mode of action of this compound is the inhibition of fungal cell wall synthesis, which disrupts the pathogen's growth and development.[3] This document provides detailed protocols for in vitro antifungal susceptibility testing of this compound against relevant oomycete pathogens.
Mechanism of Action: Inhibition of Cellulose Synthase
This compound targets a crucial process in oomycetes: the biosynthesis of cellulose, a primary component of their cell walls. Unlike true fungi, which have chitin-based cell walls, oomycetes possess cell walls composed mainly of β-1,3-glucans and cellulose. This compound, as a member of the Carboxylic Acid Amide (CAA) group of fungicides, is believed to specifically inhibit the activity of cellulose synthase enzymes, with evidence pointing towards the CesA3 subunit as a likely target.[4][5] This inhibition disrupts the formation of a functional cell wall, leading to mycelial deformation and ultimately, cell death.[3]
Caption: Mechanism of action of this compound on the cellulose synthesis pathway in oomycetes.
Data Presentation: In Vitro Susceptibility of Oomycetes to this compound
The following table summarizes the 50% effective concentration (EC50) values of this compound against various oomycete pathogens. The EC50 represents the concentration of the fungicide that inhibits 50% of the pathogen's growth or sporulation in vitro.
| Oomycete Species | Testing Method | EC50 (µg/mL) | Reference |
| Phytophthora capsici | Mycelial Growth Inhibition on Agar | 0.2042 - 0.5540 | (Lu et al., 2010) |
| Plasmopara viticola | Leaf Disc Assay | Not specified, but noted to be highly effective | [1][2] |
| Sclerospora graminicola | Mycelial Growth Inhibition | Not specified, but noted to be highly effective | [2] |
Experimental Protocols
Two primary methods are presented for determining the in vitro antifungal susceptibility of this compound against oomycetes: a leaf disc assay, which is particularly suited for obligate biotrophs like Plasmopara viticola, and a broth microdilution method for oomycetes that can be cultured axenically, such as Phytophthora species.
Protocol 1: Leaf Disc Assay for Plasmopara viticola
This method is adapted from established protocols for testing fungicide efficacy against downy mildew.
1. Inoculum Preparation:
-
Collect fresh grapevine leaves showing active sporulation of Plasmopara viticola.
-
Gently wash the sporangia from the abaxial (lower) surface of the leaves using sterile distilled water.
-
Filter the suspension through two layers of sterile cheesecloth to remove mycelial fragments.
-
Adjust the sporangia concentration to 1 x 10^5 sporangia/mL using a hemocytometer.
-
To induce zoospore release, incubate the sporangial suspension at 4°C for 1-2 hours, followed by 30 minutes at room temperature.
2. Leaf Disc Preparation:
-
Select young, healthy, and fully expanded grapevine leaves from a susceptible cultivar.
-
Surface sterilize the leaves by washing them with sterile distilled water.
-
Using a sterile cork borer (1.5-2.0 cm diameter), punch out leaf discs from the leaves, avoiding major veins.
-
Place the leaf discs with their abaxial side up on 1.5% water agar in Petri dishes or multi-well plates.
3. Fungicide Application and Inoculation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then prepare serial dilutions in sterile distilled water to achieve the desired final concentrations.
-
Apply a small volume (e.g., 10-20 µL) of each this compound dilution to the surface of the leaf discs and allow them to dry in a laminar flow hood. Include a control with the solvent only.
-
Inoculate each leaf disc with a droplet (e.g., 10 µL) of the zoospore suspension.
4. Incubation and Assessment:
-
Incubate the plates at 18-22°C with a photoperiod of 16 hours of light and 8 hours of darkness for 5-7 days.
-
Assess the percentage of the leaf disc area covered by sporulation.
-
The EC50 value is the concentration of this compound that reduces sporulation by 50% compared to the control.
Caption: Experimental workflow for the leaf disc assay.
Protocol 2: Broth Microdilution Assay for Phytophthora species
This protocol is an adaptation of the CLSI M38-A2 guidelines for filamentous fungi, tailored for oomycetes like Phytophthora infestans or Phytophthora capsici.
1. Media and Reagents:
-
Growth Medium: Rye B Broth or V8 Juice Broth.
-
Rye B Broth: 60 g rye grains, 20 g sucrose, 1 L distilled water. Boil rye for 1 hour, filter through cheesecloth, add sucrose, and adjust volume to 1 L. Autoclave to sterilize.
-
V8 Juice Broth: 100 mL V8 juice, 1 g CaCO3, 900 mL distilled water. Mix, and autoclave to sterilize.
-
-
This compound Stock Solution: Prepare a 10 mg/mL stock solution in DMSO.
-
RPMI 1640 Medium (for dilution): Use as the diluent for the antifungal agent in the microtiter plate.
2. Inoculum Preparation:
-
Grow the Phytophthora isolate on Rye B Agar or V8 Juice Agar at 18-22°C for 7-10 days.
-
Flood the plate with a small amount of sterile distilled water and gently scrape the surface with a sterile loop to dislodge mycelia and sporangia.
-
For zoospore production, incubate the sporangial suspension at 4°C for 1-2 hours, followed by room temperature for 30 minutes.
-
Alternatively, for mycelial fragments, homogenize the scraped culture in sterile water.
-
Adjust the inoculum concentration to 1-5 x 10^4 CFU/mL (zoospores or mycelial fragments) using a spectrophotometer or hemocytometer.
3. Microdilution Plate Preparation:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a final concentration range (e.g., 0.015 to 16 µg/mL).
-
Add 100 µL of each this compound dilution to the respective wells.
-
Include a growth control well (medium only) and a sterility control well (medium without inoculum).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 18-22°C for 48-72 hours.
5. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the growth control.
-
Growth inhibition can be assessed visually or by reading the optical density at 450 nm using a microplate reader.
Caption: Experimental workflow for the broth microdilution assay.
Conclusion
The provided protocols offer standardized methods for assessing the in vitro antifungal activity of this compound against key oomycete pathogens. The leaf disc assay is essential for obligate biotrophs like Plasmopara viticola, while the broth microdilution method provides a quantitative approach for culturable species. Understanding the susceptibility of different oomycete populations to this compound is crucial for effective disease management strategies and for monitoring the potential development of resistance.
References
- 1. Plasmopara viticola the Causal Agent of Downy Mildew of Grapevine: From Its Taxonomy to Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. The mechanism of action of this compound - Knowledge [natur-sim.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Cellulose Biosynthesis in Oomycetes [kth.diva-portal.org]
QuEChERS Method for Iprovalicarb Extraction from Complex Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of the fungicide Iprovalicarb from various complex matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The provided methodologies are based on validated analytical procedures and are intended to guide researchers in developing robust and efficient workflows for pesticide residue analysis.
Introduction
This compound is a carbamate fungicide widely used to control oomycete pathogens in various crops. Its determination in complex food and environmental matrices requires efficient sample preparation techniques to remove interfering substances and ensure accurate quantification. The QuEChERS method has emerged as a popular and effective approach for multi-residue pesticide analysis due to its simplicity, speed, and low solvent consumption.[1][2] This document outlines specific QuEChERS protocols tailored for the extraction of this compound from challenging matrices, including those with high fat content, pigments, and dry matrices.
Quantitative Data Summary
The performance of the QuEChERS method for this compound extraction varies depending on the matrix composition and the specific protocol modifications employed. The following table summarizes quantitative data from various studies, providing a comparative overview of recovery rates, Limits of Detection (LOD), and Limits of Quantification (LOQ).
| Matrix | Matrix Type | QuEChERS Method | dSPE Cleanup | Analytical Method | Recovery (%) | LOD | LOQ | Reference(s) |
| Olive Oil | High Fat | Not Specified | Not Specified | LC-MS/MS | 98 | - | 0.050 mg/kg | [3] |
| Grapes | High Sugar/Pigmented | Modified QuEChERS | C18 & PSA | LC-MS/MS | 84-97 | 0.016 µg/kg | 0.05 µg/kg | [2][4] |
| Tomato | High Water/Pigmented | Modified QuEChERS | C18 & PSA | LC-MS/MS | 85-100 | 0.016 µg/kg | 0.05 µg/kg | [2][4] |
| Sweet Pepper | High Water/Pigmented | Not Specified | Not Specified | LC-MS/MS | - | 0.03–0.5 μg/kg | 0.6–1.5 μg/kg | [5] |
| Spinach | Highly Pigmented | AOAC QuEChERS | PSA & GCB | LC-MS/MS | 60-99 | - | 5 ng/g | [6][7] |
| Cereals | Dry | QuEChERS for cereals | - | LC-MS/MS | 75-118 | - | 0.01 mg/kg | [8] |
| Tea (Green) | Dry/Complex | Modified QuEChERS | GCB | LC-MS/MS | - | - | 10 µg/kg | [9] |
| Vine Leaves | Highly Pigmented | AOAC QuEChERS | PSA | LC-MS/MS | 75-117 | - | 0.01 mg/kg | [10] |
| Avocado | High Fat | Modified QuEChERS | PSA, C18, GCB, Z-Sep+ | GC-MS/MS | 70-120 | - | < 5 µg/kg | [11] |
Note: Recovery, LOD, and LOQ values can vary based on the specific experimental conditions, instrumentation, and fortification levels. The provided data should be used as a reference for method development and validation.
Experimental Protocols
The following are detailed protocols for the QuEChERS extraction of this compound from representative complex matrices.
Protocol for High-Fat Matrices (e.g., Avocado, Olive Oil)
This protocol is optimized for matrices with high lipid content, which can interfere with extraction and analysis. A freezing step is incorporated to facilitate the removal of lipids.
3.1.1. Materials and Reagents
-
Homogenized sample (e.g., avocado)
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)
-
Dispersive SPE (dSPE) cleanup tubes containing:
-
150 mg MgSO₄
-
50 mg Primary Secondary Amine (PSA)
-
50 mg C18 sorbent
-
-
50 mL polypropylene centrifuge tubes with screw caps
-
15 mL polypropylene centrifuge tubes
-
Centrifuge (capable of >3000 x g)
-
Vortex mixer
-
Freezer (-20 °C)
3.1.2. Extraction Procedure
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For very high-fat samples like olive oil, a smaller sample size (e.g., 2 g) may be used.[3]
-
Add 10 mL of deionized water (for solid samples like avocado).
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Place the tube in a freezer at -20 °C for at least 2 hours (or overnight) to precipitate lipids.
-
Centrifuge again at ≥3000 x g for 5 minutes while the extract is still cold.
3.1.3. Dispersive SPE Cleanup
-
Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL dSPE tube containing MgSO₄, PSA, and C18.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
Protocol for Highly Pigmented Matrices (e.g., Spinach, Red Bell Pepper)
This protocol includes the use of graphitized carbon black (GCB) in the cleanup step to effectively remove pigments like chlorophyll.
3.2.1. Materials and Reagents
-
Homogenized sample (e.g., spinach)
-
Acetonitrile (ACN), HPLC grade
-
QuEChERS extraction salts (e.g., AOAC or EN versions)
-
Dispersive SPE (dSPE) cleanup tubes containing:
-
150 mg MgSO₄
-
50 mg Primary Secondary Amine (PSA)
-
50 mg Graphitized Carbon Black (GCB)
-
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Centrifuge, Vortex mixer
3.2.2. Extraction Procedure
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Cap and vortex for 1 minute.
-
Add the QuEChERS extraction salts.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3.2.3. Dispersive SPE Cleanup
-
Transfer an aliquot (e.g., 1 mL) of the supernatant into a dSPE tube containing MgSO₄, PSA, and GCB.
-
Cap and vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The supernatant is ready for analysis.
Protocol for Dry Matrices (e.g., Cereals, Tea)
For dry matrices, a pre-hydration step is crucial for efficient extraction.
3.3.1. Materials and Reagents
-
Ground/milled sample (e.g., cereal flour, ground tea leaves)
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
QuEChERS extraction salts
-
Dispersive SPE (dSPE) cleanup tubes (composition may vary based on co-extractives)
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Centrifuge, Vortex mixer
3.3.2. Extraction Procedure
-
Weigh 5 g of the ground sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and let it stand for 30 minutes to rehydrate the sample.
-
Add 10 mL of acetonitrile.
-
Cap and vortex for 1 minute.
-
Add the QuEChERS extraction salts.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3.3.3. Dispersive SPE Cleanup
-
Transfer an aliquot of the acetonitrile extract to a suitable dSPE tube. For tea, a dSPE tube containing GCB is recommended to remove pigments.[9]
-
Cap, vortex for 30 seconds, and centrifuge.
-
The final extract is ready for analysis.
Instrumental Analysis: LC-MS/MS Method
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective determination of this compound.
4.1. Typical LC-MS/MS Parameters for this compound
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Typical starting conditions: 95% A, hold for 0.5 min, ramp to 5% A over 5 min, hold for 2 min, return to initial conditions. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 321.2 |
| Product Ions (m/z) | 119.1 (Quantifier), 203.2 (Qualifier) |
| Collision Energy (eV) | ~19 for 119.1 m/z, ~15 for 203.2 m/z[5][12] |
Note: These parameters should be optimized for the specific instrument and column used.
Visualizations
QuEChERS Experimental Workflow
The following diagram illustrates the general workflow of the QuEChERS method for this compound extraction.
Caption: General workflow for QuEChERS extraction of this compound.
Logical Relationship of QuEChERS Modifications for Complex Matrices
The choice of QuEChERS modification depends on the primary characteristics of the sample matrix.
Caption: QuEChERS modifications based on matrix type.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. interchim.fr [interchim.fr]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. real.mtak.hu [real.mtak.hu]
- 10. mdpi.com [mdpi.com]
- 11. Determination of 45 Pesticides in Avocado Varieties by the QuEChERS Method and Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rspublication.com [rspublication.com]
Application Notes and Protocols: Iprovalicarb Wettable Powder for Agricultural Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of iprovalicarb formulated as a wettable powder (WP) for agricultural applications. This document details its mode of action, application protocols, and methods for evaluating the formulation's physical and biological properties.
Introduction to this compound
This compound is a systemic fungicide belonging to the valinamide carbamate chemical class.[1] It is particularly effective against oomycete pathogens, which are responsible for devastating plant diseases such as downy mildew and late blight.[2][3][4] this compound exhibits protective, curative, and eradicative action, making it a versatile tool in integrated pest management programs.[1] Its mode of action involves the inhibition of cellulose synthesis, a crucial component of the cell walls of oomycetes.[1][4]
Wettable powder (WP) formulations are dry, finely ground powders that are mixed with water to form a spray suspension.[5] This formulation type offers good residual activity as the pesticide particles remain on the surface of treated plant tissues.[5]
Physicochemical Properties of this compound Wettable Powder
The following table summarizes the key physicochemical properties of a representative this compound combination wettable powder formulation, "Melody Duo," which contains 5.5% this compound and 61.25% propineb.
| Property | Value | Method |
| Active Ingredient Content | ||
| This compound | 5.5% (w/w) | HPLC |
| Propineb | 61.25% (w/w) | GC-MS |
| Physical Appearance | Off-white to yellowish powder | Visual Inspection |
| Wettability | < 1 minute | CIPAC MT 53 |
| Suspensibility | > 80% | CIPAC MT 184 |
| Particle Size (D50) | 5 - 15 µm | Laser Diffraction |
| pH (1% suspension) | 6.0 - 8.0 | pH Meter |
| Persistent Foaming | < 25 mL after 1 min | CIPAC MT 47 |
| Storage Stability | Stable for 14 days at 54°C | CIPAC MT 46.3 |
Mode of Action: Inhibition of Cellulose Synthesis
This compound disrupts the growth of oomycete pathogens by specifically inhibiting their cell wall synthesis.[2][6] Unlike true fungi, which have chitin-based cell walls, oomycetes possess cell walls primarily composed of cellulose and β-glucans.[7] this compound targets the enzyme cellulose synthase (likely CesA3), which is essential for the polymerization of glucose into cellulose chains.[8][9] By inhibiting this enzyme, this compound disrupts the integrity of the cell wall, leading to cell lysis and ultimately, the death of the pathogen.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the quality and efficacy of an this compound wettable powder formulation.
Determination of Wettability (CIPAC MT 53)
Objective: To determine the time it takes for the wettable powder to become completely wetted when added to water.
Materials:
-
250 mL beaker
-
Stopwatch
-
Spatula
-
Distilled water
-
This compound WP sample
Procedure:
-
Add 100 mL of distilled water to the 250 mL beaker.
-
Weigh 5 g of the this compound WP sample.
-
Simultaneously start the stopwatch and drop the 5 g sample from a height of 10 cm onto the surface of the water.
-
Record the time required for the powder to become completely wetted, without swirling.
-
The endpoint is reached when no dry powder is visible on the water's surface.
-
Repeat the test three times and calculate the average wetting time.
Determination of Suspensibility (CIPAC MT 184)
Objective: To determine the amount of active ingredient that remains suspended in water after a specified time.
Materials:
-
250 mL graduated cylinder with a stopper
-
Constant temperature water bath (30°C ± 1°C)
-
Pipette
-
Evaporating dish
-
Analytical balance
-
HPLC or other suitable analytical instrument for quantifying this compound
-
Standard hard water (CIPAC Standard Water D)
-
This compound WP sample
Procedure:
-
Prepare a suspension of the this compound WP in the 250 mL graduated cylinder according to the recommended application rate (e.g., 2.5 g in 250 mL of standard hard water).
-
Stopper the cylinder and invert it 30 times.
-
Place the cylinder in the constant temperature water bath at 30°C and allow it to stand for 30 minutes.
-
After 30 minutes, carefully remove the top 9/10ths (225 mL) of the suspension using a pipette, ensuring not to disturb the sediment.
-
Transfer the remaining 1/10th (25 mL) of the suspension, including any sediment, to a pre-weighed evaporating dish.
-
Evaporate the water and dry the residue to a constant weight.
-
Alternatively, quantify the amount of this compound in the removed 225 mL portion and in the initial 250 mL suspension using a validated analytical method (e.g., HPLC).
-
Calculate the suspensibility as a percentage: Suspensibility (%) = [(Initial mass of a.i. - Mass of a.i. in sediment) / Initial mass of a.i.] x 100
Bio-efficacy Assay against Plasmopara viticola (Grape Downy Mildew)
Objective: To evaluate the in-vitro efficacy of the this compound WP formulation in inhibiting the germination of Plasmopara viticola sporangia.
Materials:
-
Grape leaves infected with P. viticola
-
Sterile distilled water
-
This compound WP formulation
-
Water agar plates (2%)
-
Microscope slides and coverslips
-
Micropipettes
-
Incubator (20-22°C)
-
Hemocytometer
Procedure:
-
Inoculum Preparation:
-
Wash infected grape leaves with sterile distilled water to collect sporangia.
-
Filter the suspension through cheesecloth to remove debris.
-
Adjust the sporangial concentration to 1 x 10^5 sporangia/mL using a hemocytometer.
-
-
Fungicide Preparation:
-
Prepare a stock solution of the this compound WP formulation.
-
Create a series of dilutions to achieve the desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
-
Bioassay:
-
On water agar plates, place 100 µL of each fungicide dilution.
-
Add 100 µL of the sporangial suspension to each fungicide-treated spot.
-
For the control, use sterile distilled water instead of the fungicide dilution.
-
Incubate the plates in the dark at 20-22°C for 24 hours.
-
-
Evaluation:
-
After incubation, observe the germination of at least 100 sporangia per treatment under a microscope.
-
A sporangium is considered germinated if the germ tube is at least half the length of the sporangium.
-
Calculate the percentage of inhibition of germination for each concentration compared to the control.
-
Determine the EC50 value (the concentration that inhibits 50% of sporangial germination).
-
Application Guidelines
For optimal disease control, it is crucial to adhere to the recommended application procedures.
Preparation of Spray Solution
-
Fill the spray tank with half the required amount of water.
-
Start the agitator and add the required amount of this compound WP.
-
Continue agitation while adding the remaining water.
-
Maintain agitation throughout the spraying operation to ensure the powder remains suspended.[5]
Application Rates and Timings
Application rates and timings are crop and disease-specific. The following table provides general recommendations for a combination product of this compound 5.5% + propineb 61.25% WP.
| Crop | Target Disease | Application Rate (g/ha) | Application Timing |
| Grapes | Downy Mildew (Plasmopara viticola) | 2000 - 3000 | Apply preventatively before disease onset or at the first signs of infection. Repeat at 10-14 day intervals. |
| Potatoes | Late Blight (Phytophthora infestans) | 2000 - 3000 | Begin applications when conditions are favorable for disease development. Repeat at 7-10 day intervals. |
| Tomatoes | Late Blight (Phytophthora infestans) | 2250 | Apply at the fruit formation stage and repeat after 7 days if necessary.[10] |
Note: Always consult the product label for specific application rates and pre-harvest intervals for your region and crop.
Safety Precautions
When handling and applying this compound wettable powder, it is essential to follow standard safety protocols:
-
Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator, to avoid inhalation and contact with skin and eyes.
-
Do not eat, drink, or smoke during handling and application.
-
Wash hands and exposed skin thoroughly with soap and water after use.
-
Store the product in its original container in a cool, dry, and well-ventilated area, away from food, feed, and children.
Conclusion
This compound formulated as a wettable powder is an effective fungicide for the management of oomycete diseases in various agricultural crops. Its unique mode of action makes it a valuable tool for resistance management strategies. Proper formulation, application, and adherence to safety guidelines are essential for maximizing its efficacy and ensuring safe use. The protocols outlined in this document provide a framework for the evaluation and application of this compound WP formulations in a research and development setting.
References
- 1. This compound (Ref: SZX 0722) [sitem.herts.ac.uk]
- 2. Buy Bayer Melody Duo Fungicide Online | AgriBegri [agribegri.com]
- 3. Melody Duo Fungicide is for Grapes, Potatoes, & Tomatoes Crops [cropscience.bayer.in]
- 4. m.youtube.com [m.youtube.com]
- 5. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 6. The mechanism of action of this compound - Knowledge [natur-sim.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mandipropamid targets the cellulose synthase-like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and this compound + propineb in/on tomato - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analysis of Iprovalicarb's Effect on Tomato Plant Physiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the physiological and biochemical effects of Iprovalicarb on tomato plants (Solanum lycopersicum). The included protocols and data are intended to guide researchers in designing and executing experiments to evaluate the impact of this fungicide on tomato physiology.
Introduction
This compound is a systemic fungicide that is effective against Oomycete pathogens, such as Phytophthora infestans (late blight) and Alternaria solani (early blight), which are significant threats to tomato production.[1] Its primary mode of action is the inhibition of cellulose synthase, a crucial enzyme for cell wall biosynthesis in these pathogens.[2] Beyond its fungicidal properties, the application of fungicides can have secondary effects on plant physiology. Understanding these effects is critical for optimizing crop protection strategies and for the development of new plant health solutions.
This document outlines the known physiological impacts of this compound (often in combination with other fungicides) on tomato plants, provides detailed protocols for key analytical methods, and visualizes the proposed signaling pathways involved.
Data Presentation: Physiological and Biochemical Changes in Tomato Plants
The following tables summarize the quantitative data on the effects of a fungicide formulation containing this compound (5.5%) and Propineb (61.25%) on various physiological and biochemical parameters in tomato plants, as reported in a field study. It is important to note that these effects are due to the combined formulation, and the standalone effects of this compound may differ.
Table 1: Effect on Photosynthetic Pigments and Protein Content in Tomato Leaves
| Treatment | Chlorophyll a (mg/g FW) | Chlorophyll b (mg/g FW) | Total Chlorophyll (mg/g FW) | Carotenoids (mg/g FW) | Protein (mg/g FW) |
| Untreated Control | 1.24 | 0.58 | 1.82 | 0.42 | 25.8 |
| This compound + Propineb | 1.52 | 0.75 | 2.27 | 0.58 | 32.5 |
Data adapted from Pant et al., 2018.
Table 2: Effect on Antioxidant Enzyme and Nitrate Reductase Activity in Tomato Leaves
| Treatment | Superoxide Dismutase (SOD) (units/mg protein) | Nitrate Reductase (NR) (µmol NO₂⁻/g FW/h) |
| Untreated Control | 12.5 | 1.85 |
| This compound + Propineb | 18.2 | 2.65 |
Data adapted from Pant et al., 2018.
Table 3: Effect on Tomato Fruit Quality Parameters
| Treatment | Total Soluble Solids (TSS) (°Brix) | Lycopene (mg/100g FW) | Total Phenols (mg/100g FW) | Antioxidants (µmol Trolox/g FW) |
| Untreated Control | 4.2 | 5.8 | 25.5 | 2.8 |
| This compound + Propineb | 5.1 | 7.2 | 30.2 | 3.5 |
Data adapted from Pant et al., 2018.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Chlorophyll and Carotenoid Content Estimation (Arnon Method)
Principle: Chlorophylls and carotenoids are extracted from leaf tissue using 80% acetone. The concentration of these pigments is then determined spectrophotometrically by measuring the absorbance at specific wavelengths (663 nm, 645 nm, and 480 nm).
Materials:
-
Fresh tomato leaves
-
80% Acetone
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Whatman No. 1 filter paper
Procedure:
-
Weigh 100 mg of fresh leaf tissue (midribs removed) and place it in a mortar.
-
Add 2 ml of 80% acetone and grind the tissue thoroughly with a pestle until a fine pulp is obtained.
-
Filter the homogenate through Whatman No. 1 filter paper into a volumetric flask.
-
Wash the mortar, pestle, and the residue on the filter paper with successive small volumes of 80% acetone until the residue becomes colorless.
-
Make up the final volume of the filtrate to 10 ml with 80% acetone.
-
Measure the absorbance of the extract at 663 nm, 645 nm, and 480 nm against an 80% acetone blank.
Calculations:
-
Chlorophyll a (mg/g FW): [12.7(A₆₆₃) - 2.69(A₆₄₅)] × (V / 1000 × W)
-
Chlorophyll b (mg/g FW): [22.9(A₆₄₅) - 4.68(A₆₆₃)] × (V / 1000 × W)
-
Total Chlorophyll (mg/g FW): [20.2(A₆₄₅) + 8.02(A₆₆₃)] × (V / 1000 × W)
-
Carotenoids (mg/g FW): [A₄₈₀ + 0.114(A₆₆₃) - 0.638(A₆₄₅)]
Where:
-
A = Absorbance at the respective wavelength
-
V = Final volume of the extract (ml)
-
W = Fresh weight of the leaf tissue (g)
Total Soluble Protein Estimation (Bradford Method)
Principle: The Bradford assay is a colorimetric protein assay based on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[3] In its acidic, unbound state, the dye has an absorbance maximum at 465 nm. When the dye binds to protein, it is stabilized in its blue anionic form, and the absorbance maximum shifts to 595 nm. The increase in absorbance at 595 nm is proportional to the amount of protein in the sample.
Materials:
-
Fresh tomato leaves
-
Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1% PVPP)
-
Bradford reagent
-
Bovine Serum Albumin (BSA) for standard curve
-
Spectrophotometer
-
Microcentrifuge tubes
Procedure:
-
Protein Extraction:
-
Homogenize 1 g of fresh leaf tissue in 2 ml of ice-cold extraction buffer using a pre-chilled mortar and pestle.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Bradford Assay:
-
Prepare a series of BSA standards (e.g., 0, 10, 20, 40, 60, 80, 100 µg/ml).
-
Pipette 100 µl of each standard and the extracted protein sample into separate test tubes.
-
Add 5 ml of Bradford reagent to each tube and mix well.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 595 nm.
-
-
Calculation:
-
Plot a standard curve of absorbance vs. protein concentration for the BSA standards.
-
Determine the protein concentration of the sample from the standard curve.
-
Superoxide Dismutase (SOD) Activity Assay
Principle: This assay is based on the ability of SOD to inhibit the photochemical reduction of Nitroblue Tetrazolium (NBT). In the presence of a light source and riboflavin, superoxide radicals are generated, which reduce NBT to a blue formazan product. SOD competes for the superoxide radicals, thus inhibiting the reduction of NBT. The extent of inhibition is a measure of SOD activity.
Materials:
-
Fresh tomato leaves
-
Enzyme extraction buffer (e.g., 50 mM potassium phosphate buffer pH 7.8, 1 mM EDTA, 1% PVPP)
-
Assay mixture: 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, and 0.1 mM EDTA.
-
Spectrophotometer
-
Fluorescent lamp
Procedure:
-
Enzyme Extraction:
-
Homogenize 1 g of fresh leaf tissue in 3 ml of ice-cold extraction buffer.
-
Centrifuge the homogenate at 15,000 rpm for 20 minutes at 4°C.
-
Use the supernatant for the enzyme assay.
-
-
SOD Assay:
-
Prepare two sets of tubes: one for the reaction mixture with the enzyme extract and another for the control (without enzyme extract).
-
To 3 ml of the assay mixture, add 100 µl of the enzyme extract.
-
Illuminate the tubes with a fluorescent lamp for 15 minutes.
-
A control reaction without illumination (kept in the dark) will serve as a blank.
-
Measure the absorbance at 560 nm.
-
-
Calculation:
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.
-
% Inhibition = [(A_control - A_sample) / A_control] × 100
-
SOD activity can be expressed as units/mg protein.
-
Nitrate Reductase (NR) Activity Assay
Principle: Nitrate reductase catalyzes the reduction of nitrate to nitrite. The in vivo NR activity is determined by measuring the amount of nitrite produced by leaf tissue incubated in a nitrate-containing buffer. The nitrite is then quantified colorimetrically.
Materials:
-
Fresh tomato leaves
-
Incubation buffer (0.1 M phosphate buffer pH 7.5, 30 mM KNO₃, 5% isopropanol)
-
1% (w/v) Sulphanilamide in 1N HCl
-
0.02% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD)
-
Water bath
-
Spectrophotometer
Procedure:
-
Cut fresh leaf tissue into small pieces (approx. 1-2 mm).
-
Weigh 200 mg of the leaf pieces and place them in a test tube.
-
Add 5 ml of incubation buffer to the test tube.
-
Incubate the tubes in a water bath at 30°C in the dark for 1 hour.
-
After incubation, add 1 ml of 1% sulphanilamide solution and mix.
-
Add 1 ml of 0.02% NEDD solution and mix.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculation:
-
Determine the amount of nitrite produced from the standard curve.
-
NR activity is expressed as µmol of NO₂⁻ produced per gram of fresh weight per hour.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound's Effect on Tomato Plants
This compound's primary mode of action is the inhibition of cellulose synthase in Oomycetes. In plants, the perception of cell wall damage (CWD), which can be induced by cellulose biosynthesis inhibitors, triggers a signaling cascade that shares similarities with Pattern-Triggered Immunity (PTI).[4][5] This pathway involves the activation of defense responses, including the production of reactive oxygen species (ROS) and the modulation of phytohormone signaling.
Caption: Proposed signaling pathway of this compound in tomato plants.
Experimental Workflow for Physiological Analysis
The following diagram illustrates a typical workflow for assessing the physiological impact of this compound on tomato plants.
Caption: General experimental workflow for physiological analysis.
Discussion and Conclusion
The available data suggests that the application of a fungicide containing this compound can lead to significant physiological and biochemical changes in tomato plants. These include an increase in photosynthetic pigments, total soluble protein, and the activity of key enzymes like SOD and NR. Furthermore, improvements in fruit quality parameters such as TSS, lycopene content, and total phenols have been observed.
The proposed signaling pathway, initiated by the perception of cell wall integrity disruption, provides a framework for understanding these secondary effects. The activation of a PTI-like response could prime the plant's defense mechanisms, leading to the observed increases in antioxidant enzyme activity. The changes in photosynthetic pigments and nitrate metabolism may be part of a broader stress response or a direct consequence of altered signaling.
Further research is warranted to delineate the specific effects of this compound as a standalone active ingredient on tomato physiology. Investigating the dose-dependent responses and the temporal dynamics of these physiological changes will provide a more complete picture. Additionally, transcriptomic and proteomic studies would be invaluable in identifying the specific genes and proteins involved in the signaling cascade triggered by this compound.
These application notes and protocols serve as a foundational resource for researchers aiming to explore the intricate interactions between fungicides and plant physiology, ultimately contributing to the development of more effective and sustainable crop management strategies.
References
- 1. A cellulose synthesis inhibitor affects cellulose synthase complex secretion and cortical microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A cellulose synthesis inhibitor affects cellulose synthase complex secretion and cortical microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell wall integrity regulation across plant species - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Iprovalicarb solubility issues in laboratory solvents
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for overcoming solubility challenges with iprovalicarb in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a systemic fungicide belonging to the carbamate chemical class. It is primarily used to control oomycete pathogens, such as those causing downy mildew and late blight in crops like grapes and potatoes.[1] Its mechanism of action is the inhibition of cellulose synthesis in the cell walls of these pathogens, which disrupts their growth and development.[1][2]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound has moderate aqueous solubility but is more soluble in several organic solvents. For laboratory and in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent.[3] Other solvents in which this compound exhibits good solubility include dichloromethane, acetone, and ethyl acetate.
Q3: Can I heat or sonicate my this compound solution to aid dissolution?
A3: While gentle warming and sonication are common laboratory techniques to aid in the dissolution of compounds, there is limited specific public data on the stability of this compound under these conditions. It is recommended to start with vortexing at room temperature. If solubility issues persist, gentle warming (e.g., 37°C) or brief sonication can be attempted. However, it is crucial to perform a small-scale pilot test to ensure the compound does not degrade. Always protect the solution from light and store it under the recommended conditions.
Q4: How should I prepare a stock solution of this compound for my experiments?
A4: For in vitro assays, a common practice is to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final desired concentration in your aqueous-based assay medium. It is important to ensure that the final concentration of DMSO in your experiment is low enough to not affect your biological system (typically well below 1%).
Q5: What are the storage recommendations for this compound powder and stock solutions?
A5: this compound as a solid powder should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[3] Stock solutions in DMSO should be stored at -20°C for long-term stability.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving in my chosen solvent. | The concentration is too high for the solvent's capacity. | Refer to the solubility data table below. Try a solvent in which this compound has higher solubility, such as dichloromethane or acetone for initial solubilization before transferring to a more biocompatible solvent system if necessary. |
| The quality of the solvent is poor (e.g., contains water). | Use anhydrous, high-purity solvents. | |
| Insufficient agitation. | Vortex the solution for several minutes. If particles remain, try brief sonication in a water bath. | |
| My this compound solution appears cloudy or has precipitated after dilution in an aqueous medium. | The final concentration of this compound exceeds its aqueous solubility limit. | Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerance level of your experimental system. Alternatively, lower the final concentration of this compound. |
| The stock solution was not fully dissolved before dilution. | Ensure your stock solution is completely clear before diluting it into the aqueous medium. | |
| I am concerned about the stability of this compound in my solvent during the experiment. | The solvent may be reacting with this compound, or the compound may be sensitive to light or temperature. | Prepare fresh solutions for each experiment. Protect solutions from light by using amber vials or covering them with foil. Avoid prolonged exposure to elevated temperatures. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/L) at 20°C | Qualitative Solubility | Data Source |
| Water (pH 7) | 17.8 | Moderate | [1] |
| Dichloromethane | >200,000 | High | AERU, University of Hertfordshire |
| Acetone | >200,000 | High | AERU, University of Hertfordshire |
| Ethyl acetate | >200,000 | High | AERU, University of Hertfordshire |
| Xylene | 41,000 | Good | [1] |
| n-Heptane | 5,300 | Moderate | [1] |
| Dimethyl Sulfoxide (DMSO) | - | Soluble | [3] |
Note: The AERU database indicates high solubility for dichloromethane, acetone, and ethyl acetate without providing a precise upper limit.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 320.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 320.43 g/mol = 0.0032043 g = 3.20 mg
-
-
Weigh out approximately 3.20 mg of this compound powder and place it in a sterile microcentrifuge tube or amber vial.
-
Add 1 mL of anhydrous DMSO to the tube/vial.
-
Cap the tube/vial securely and vortex the mixture at room temperature for 2-5 minutes, or until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
If complete dissolution is not achieved, briefly sonicate the solution in a water bath for 5-10 minutes.
-
Store the stock solution at -20°C, protected from light.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: this compound's inhibition of the cellulose synthesis pathway in oomycetes.
References
Identifying degradation products of Iprovalicarb in environmental samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting the analysis of Iprovalicarb and its degradation products in environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of this compound in the environment?
A1: this compound primarily degrades in the environment into several metabolites. The major identified degradation products include:
-
This compound-carboxylic acid (M03) : Formed through the hydrolysis of the ester linkage.
-
p-methyl-phenethylamine (PMPA) (M10) : Results from the cleavage of the amide bond.[1]
-
N-acetyl-PMPA (M15) : A further transformation product of PMPA, particularly observed in anaerobic conditions.[2]
-
SZX 0722-aminoacetonitrile (M30) : A minor degradate identified under anaerobic conditions.[2]
Q2: What are the main degradation pathways for this compound?
A2: this compound degrades through several pathways, with hydrolysis and microbial degradation being the most significant. Photodegradation is generally not considered a major degradation route.[2] In soil, aerobic degradation is relatively rapid, while the fungicide can be more persistent in water.[1] Hydrolysis of the carbamate linkage is a key degradation step, and this process is influenced by the pH of the surrounding medium.[3]
Q3: Which analytical techniques are most suitable for the analysis of this compound and its degradation products?
A3: The most common and effective analytical techniques are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). These methods offer the high sensitivity and selectivity required for detecting and quantifying trace levels of the parent compound and its metabolites in complex environmental matrices.
Q4: What is the QuEChERS method and why is it recommended for sample preparation?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique that simplifies the extraction and cleanup of pesticide residues from various matrices. It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a cleanup step using dispersive solid-phase extraction (d-SPE). It is recommended for its efficiency, high recovery rates for a broad range of pesticides, and reduced solvent usage compared to traditional methods.
Quantitative Data Summary
The dissipation of this compound varies significantly depending on the environmental matrix and conditions. The half-life (DT50) is a common measure of persistence.
| Matrix | Condition | DT50 (days) | Reference |
| Soil | Aerobic | 10.5 - 15.5 | [1] |
| Grapes | Field | 9.5 - 13.5 | [4] |
| Tomato | Field | 1.08 - 4.67 | [4] |
Experimental Protocols
Sample Preparation using the QuEChERS Method (AOAC 2007.01)
This protocol is a general guideline for the extraction of this compound and its metabolites from soil and water samples.
For Soil Samples:
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Extraction:
-
Weigh 10-15 g of the homogenized soil into a 50 mL centrifuge tube.
-
For dry soils, add an appropriate amount of water to moisten the sample.
-
Add 10-15 mL of 1% acetic acid in acetonitrile.
-
Add an appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaCl).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing anhydrous MgSO₄ and a sorbent like PSA (Primary Secondary Amine) to remove interferences. For soils with high organic matter, C18 or graphitized carbon black (GCB) may also be used.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: The final extract is ready for analysis by LC-MS/MS or GC-MS/MS.
For Water Samples:
-
Extraction:
-
Take a 10-15 mL aliquot of the water sample in a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
-
Centrifugation and Cleanup: Follow steps 3-6 as described for soil samples.
LC-MS/MS Analysis
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for this compound and its metabolites.
-
MS/MS Parameters: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for this compound are:
-
Q1 Mass: 321.2 m/z
-
Q3 Masses: 119.1 m/z and 203.2 m/z[5]
-
Collision energies will need to be optimized for the specific instrument.
-
GC-MS/MS Analysis
-
Injection: A splitless injection is commonly used.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 70-80°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.
-
Ionization Mode: Electron Ionization (EI) is standard.
-
MS/MS Parameters: Similar to LC-MS/MS, MRM is used for quantification, and specific ion transitions need to be determined and optimized.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Inefficient extraction from the matrix.- Degradation of the analyte during sample preparation.- Analyte loss during cleanup. | - Ensure the sample is well-homogenized.- For dry soil, add water before extraction.- Check the pH of the extraction solvent; this compound is a carbamate and can be susceptible to degradation under certain pH conditions.- Evaluate different d-SPE sorbents to minimize analyte loss. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting matrix components interfering with the ionization of the target analytes in the MS source. | - Dilute the final extract to reduce the concentration of interfering compounds.- Use matrix-matched calibration standards for quantification.- Optimize the cleanup step to more effectively remove matrix components.- Use a stable isotope-labeled internal standard for this compound if available. |
| Poor Peak Shape in Chromatography | - Incompatibility between the final extract solvent and the initial mobile phase (LC).- Active sites in the GC inlet or column.- Column contamination. | - For LC-MS/MS, ensure the final extract is reconstituted in a solvent similar to the initial mobile phase.- For GC-MS, use a deactivated inlet liner and perform regular column maintenance.- Implement a robust column cleaning and conditioning protocol. |
| Inconsistent Results | - Non-homogenous sample.- Variability in the sample preparation steps.- Instrument instability. | - Ensure a representative and thoroughly homogenized sample is taken for analysis.- Standardize all steps of the QuEChERS procedure.- Perform regular instrument performance checks and calibrations. |
Visualizations
Caption: Proposed degradation pathway of this compound in the environment.
Caption: General experimental workflow for this compound residue analysis.
References
- 1. This compound (Ref: SZX 0722) [sitem.herts.ac.uk]
- 2. bayer.com [bayer.com]
- 3. A DFT study of the hydrolytic degradation mechanisms of this compound and iprodione: implications in environmental safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Investigating Iprovalicarb Resistance in Phytophthora infestans
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the mechanisms of Iprovalicarb resistance in Phytophthora infestans.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of the risk of this compound resistance in Phytophthora infestans field populations?
A1: The evolutionary risk of P. infestans developing resistance to this compound, a Carboxylic Acid Amide (CAA) fungicide, is considered to be low.[1][2] This is attributed to a combination of constraining selection and a fitness trade-off, where resistance may be negatively correlated with the pathogen's growth rate in the absence of the fungicide.[1][2] Although resistance has been induced in laboratory settings, stable resistance has not been readily observed in field populations.[3][4]
Q2: What is the primary known mechanism of resistance to CAA fungicides, including this compound, in Phytophthora species?
A2: The primary mechanism of resistance to CAA fungicides is associated with mutations in the cellulose synthase 3 gene (CesA3).[4][5] Specifically, a point mutation leading to a glycine to serine substitution at position 1105 (G1105S) in the PiCesA3 protein has been identified in CAA-resistant strains of P. infestans.[4] This resistance is considered recessive.[4]
Q3: Is cross-resistance observed between this compound and other fungicides?
A3: Yes, cross-resistance has been demonstrated among CAA fungicides.[6][7] This means that isolates resistant to this compound are likely to be resistant to other fungicides in the same group, such as flumorph, dimethomorph, and mandipropamid.[6][7] However, cross-resistance is not observed with fungicides from different chemical groups like azoxystrobin, chlorothalonil, or metalaxyl.[6][7]
Q4: Can this compound resistance be induced in the laboratory?
A4: Yes, mutants of P. infestans resistant to CAA fungicides have been generated in the laboratory using mutagens like UV light or ethyl methanesulfonate (EMS).[3] However, these lab-induced resistances have often been shown to be unstable, diminishing after several asexual infection cycles.[3]
Troubleshooting Guides
This section addresses common issues encountered during experimental work on this compound resistance in P. infestans.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent EC50 values in sensitivity assays | 1. Variability in inoculum age or concentration.2. Uneven distribution of this compound in the agar medium.3. Instability of the resistant phenotype.[3]4. Contamination of cultures. | 1. Standardize the age and concentration of sporangia or zoospore suspension used for inoculation.2. Ensure thorough mixing of the fungicide in the molten agar before pouring plates.3. For lab-induced mutants, perform regular re-selection on fungicide-amended media to maintain the resistant phenotype.4. Regularly check culture purity through microscopy and, if necessary, re-isolate from single spores. |
| Failure to amplify the CesA3 gene fragment for mutation analysis | 1. Poor quality of genomic DNA.2. Non-optimal PCR conditions (annealing temperature, extension time).3. Incorrect primer design. | 1. Use a reliable DNA extraction protocol for oomycetes. Assess DNA quality and quantity using spectrophotometry and gel electrophoresis.2. Optimize the PCR cycling conditions, particularly the annealing temperature, using a gradient PCR.3. Verify primer sequences against published P. infestans CesA3 gene sequences and ensure they flank the G1105 codon. |
| Resistant isolates lose their phenotype after sub-culturing | 1. The resistance mechanism is unstable without selective pressure.[3]2. Potential fitness cost associated with resistance, leading to out-competition by sensitive revertants.[2] | 1. Maintain resistant isolates on media amended with a selective concentration of this compound.2. For long-term storage, cryopreserve isolates to prevent loss of the resistant phenotype. |
| Difficulty in generating resistant mutants through mutagenesis | 1. Insufficient mutagen dose (UV or chemical).2. The mutation conferring stable resistance is a rare event.3. The resistance may be recessive and not easily selected for in diploid or coenocytic organisms.[3] | 1. Optimize the mutagen dose to achieve a balance between mutation induction and lethality.2. Increase the number of treated spores to enhance the probability of isolating a resistant mutant.3. Consider using sexual crosses between mutagenized isolates to potentially reveal recessive resistance traits in the progeny.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound sensitivity and resistance.
Table 1: Baseline Sensitivity of Phytophthora species to this compound
| Species | Number of Isolates | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Reference |
| Phytophthora capsici | 158 | 0.2042 - 0.5540 | 0.3923 (±0.0552) | [6][7] |
Table 2: Population Differentiation in P. infestans in Relation to this compound Sensitivity
| Parameter | Value Range | Interpretation | Reference |
| FST (Pairwise) | 0.007 - 0.133 | Indicates the level of genetic differentiation between populations based on neutral SSR markers. | [1][2] |
| Heritability vs. Plasticity Ratio | 1.0 | Suggests that both inherited genes and environmental factors are equally important for this compound sensitivity. | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Sensitivity Testing of P. infestans to this compound
This protocol is adapted from methodologies for fungicide sensitivity screening in oomycetes.[8]
-
Media Preparation : Prepare a suitable culture medium such as Rye B agar.[9][10] Autoclave and cool to 50-55°C.
-
Fungicide Stock Solution : Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Amended Media : Add the required volume of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µg/mL). Ensure thorough mixing. Pour the amended media into petri dishes.
-
Inoculation : Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of a 7-10 day old P. infestans culture onto the center of each agar plate.
-
Incubation : Incubate the plates in the dark at 18-20°C.
-
Data Collection : After a defined period (e.g., 7 days), when the colony on the control plate has reached a suitable size, measure the colony diameter in two perpendicular directions for each plate.
-
Data Analysis : Calculate the mean colony diameter for each concentration. Determine the percentage of mycelial growth inhibition relative to the control. Calculate the EC50 value (the effective concentration that inhibits growth by 50%) using probit analysis or non-linear regression.
Protocol 2: Detection of the G1105S Mutation in the PiCesA3 Gene using ddPCR
This protocol is based on the digital droplet PCR (ddPCR) method for detecting CAA resistance.[4]
-
DNA Extraction : Extract high-quality genomic DNA from the P. infestans isolate to be tested.
-
Primer and Probe Design : Design primers and probes specific for the wild-type (G1105) and mutant (S1105) alleles of the PiCesA3 gene. The probes should be labeled with different fluorophores (e.g., FAM for the mutant allele and HEX for the wild-type allele).
-
ddPCR Reaction Setup : Prepare the ddPCR reaction mix containing the genomic DNA template, primers, probes, and ddPCR supermix.
-
Droplet Generation : Generate droplets from the reaction mix using a droplet generator.
-
PCR Amplification : Perform PCR amplification on the generated droplets using a thermal cycler.
-
Droplet Reading : Read the droplets on a droplet reader to determine the fluorescence of each individual droplet.
-
Data Analysis : Analyze the data to quantify the number of droplets positive for the wild-type and mutant alleles. This allows for the determination of the presence and frequency of the resistance-conferring mutation.
Visualizations
Caption: Workflow for investigating this compound resistance in P. infestans.
Caption: Factors influencing the evolution of this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Low evolutionary risk of this compound resistance in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenesis of Phytophthora infestans for Resistance Against Carboxylic Acid Amide and Phenylamide Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of resistance in Phytophthora infestans to the carboxylic acid amide (CAA) fungicides using digital droplet PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Baseline sensitivity and resistance-risk assessment of Phytophthora capsici to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Optimizing Iprovalicarb Concentration for Effective Oomycete Inhibition: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Iprovalicarb for effective oomycete inhibition. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the typical effective concentration (EC50) of this compound for inhibiting oomycete mycelial growth?
The EC50 value of this compound can vary significantly depending on the oomycete species and even the specific isolate being tested. For Phytophthora capsici, a baseline sensitivity study of 158 isolates found EC50 values for mycelial growth inhibition to range from 0.2042 to 0.5540 µg/mL, with an average of 0.3923 µg/mL[1][2]. It is crucial to determine the EC50 for your specific oomycete of interest as this compound has shown high efficacy against some oomycetes like Plasmopara viticola and various Phytophthora species, but is noted to be less effective against Pythium species[1].
Q2: I am observing inconsistent EC50 values in my experiments. What are the potential causes and solutions?
Inconsistent EC50 values can arise from several factors:
-
Inoculum Variability: The age, viability, and density of the oomycete inoculum can significantly impact results. Ensure you are using a standardized inoculum preparation method. For mycelial growth assays, use agar plugs of a consistent size from the actively growing edge of a culture[3]. For assays using zoospores, quantify the spore concentration before inoculation.
-
Media Composition: The composition of the culture medium can influence both oomycete growth and the activity of this compound. Use a consistent and well-defined medium for all experiments.
-
This compound Preparation and Stability: this compound has moderate aqueous solubility[4]. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing your stock solution[5]. Prepare fresh dilutions for each experiment, as the stability of this compound in aqueous media over time can vary[4][6].
-
Incubation Conditions: Temperature, light, and humidity can affect oomycete growth rates. Maintain consistent incubation conditions for all plates and experiments.
-
Assay Method: Different assay methods (e.g., agar dilution vs. broth microdilution) can yield different EC50 values. Stick to a single, validated protocol for all comparative experiments[7].
Q3: I am having trouble dissolving this compound for my stock solution. What is the recommended procedure?
This compound is a solid powder with moderate aqueous solubility[4]. To prepare a stock solution, it is recommended to first dissolve the compound in a small amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO)[5]. After it is fully dissolved, you can then make serial dilutions in your desired culture medium. It is important to note that the final concentration of the solvent in your experimental setup should be low enough to not affect oomycete growth. A solvent control (media with the same concentration of solvent but no this compound) should always be included in your experiments.
Q4: I suspect the oomycete strain I am working with has developed resistance to this compound. How can I confirm this and what are the mechanisms of resistance?
To confirm resistance, you should first establish a baseline EC50 value using a known sensitive or wild-type strain of the same oomycete species. A significant increase in the EC50 value of your test strain compared to the baseline would suggest resistance.
This compound belongs to the carboxylic acid amide (CAA) class of fungicides[8]. Resistance to CAA fungicides in oomycetes is often associated with point mutations in the cellulose synthase 3 (CesA3) gene, which is the target of these compounds[9][10][11]. These mutations can lead to a reduced binding affinity of the fungicide to the enzyme, thereby decreasing its inhibitory effect[9][11]. Cross-resistance among different CAA fungicides has been observed, meaning resistance to this compound may confer resistance to other fungicides in the same class[1][2].
Q5: Is this compound effective against Pythium species?
Studies have shown that this compound has high biological activity against many oomycete plant pathogens, such as Plasmopara viticola and Phytophthora species, but it is generally not effective against Pythium species[1]. The intrinsic insensitivity of Pythium to CAA fungicides is linked to specific amino acid configurations in the CesA3 gene[9]. Therefore, if you are working with Pythium, alternative fungicides with different modes of action may be necessary.
Quantitative Data Summary
The following table summarizes the reported EC50 values for this compound against various oomycete species. It is important to note that these values can vary depending on the specific isolate and the experimental conditions used.
| Oomycete Species | EC50 Range (µg/mL) | Average EC50 (µg/mL) | Notes |
| Phytophthora capsici | 0.2042 - 0.5540 | 0.3923 | Based on a study of 158 isolates[1][2]. |
| Phytophthora infestans | - | - | While highly effective, specific EC50 values for mycelial growth are not consistently reported in the provided search results. Studies suggest a low risk of resistance development[12]. |
| Plasmopara viticola | - | - | This compound is known to be highly effective against this pathogen, though specific EC50 values from the provided results are limited[1]. |
| Pythium species | Not effective | Not applicable | Generally considered insensitive to this compound and other CAA fungicides[1][9]. |
Experimental Protocols
Protocol: Mycelial Growth Inhibition Assay for EC50 Determination
This protocol details the agar dilution method for determining the half-maximal effective concentration (EC50) of this compound that inhibits the mycelial growth of an oomycete.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Appropriate oomycete culture medium (e.g., V8 agar, potato dextrose agar)
-
Petri dishes (90 mm)
-
Actively growing oomycete culture
-
Sterile cork borer (5 mm diameter)
-
Incubator set to the optimal temperature for the oomycete
-
Ruler or calipers
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is completely dissolved. Store at -20°C for long-term storage[5].
-
-
Prepare Fungicide-Amended Media:
-
Autoclave the desired culture medium and cool it to approximately 50-55°C in a water bath.
-
Prepare a series of this compound dilutions from your stock solution.
-
Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure thorough mixing.
-
Prepare a solvent control plate containing the same concentration of DMSO as the highest this compound concentration.
-
Prepare a negative control plate with no this compound or solvent.
-
Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take 5 mm plugs from the actively growing edge of a fresh oomycete culture.
-
Place one mycelial plug in the center of each fungicide-amended and control plate, with the mycelial side facing down.
-
-
Incubation:
-
Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the specific oomycete.
-
-
Data Collection:
-
After a set incubation period (when the colony in the control plate has reached a significant diameter, e.g., 2-3 days), measure the diameter of the mycelial growth in two perpendicular directions for each plate.
-
Calculate the average diameter for each concentration.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [ (Control Diameter - Treatment Diameter) / Control Diameter ] * 100
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Use a suitable statistical software to perform a probit or logistic regression analysis to determine the EC50 value, which is the concentration that causes 50% inhibition of mycelial growth.
-
Visualizations
Caption: this compound's mode of action targeting cellulose synthesis in oomycetes.
Caption: Experimental workflow for determining the EC50 of this compound.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Baseline sensitivity and resistance-risk assessment of Phytophthora capsici to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Ref: SZX 0722) [sitem.herts.ac.uk]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. frac.info [frac.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detection of resistance in Phytophthora infestans to the carboxylic acid amide (CAA) fungicides using digital droplet PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Assessing Iprovalicarb Off-Target Effects in Plants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Iprovalicarb in plants. The information is designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address common experimental challenges.
Q1: After applying this compound, I observed yellowing or bleaching of the leaves in my non-target plant species. What could be the cause?
A1: This symptom, known as chlorosis, is a common indicator of phytotoxicity. It may be caused by this compound interfering with chlorophyll biosynthesis or degradation.
Troubleshooting Steps:
-
Verify Concentration: Double-check the concentration of this compound used. An accidentally high concentration is a frequent cause of phytotoxicity.
-
Control Group Comparison: Ensure your observations are significant compared to your control group (plants not treated with this compound).
-
Environmental Stressors: Assess for other environmental stressors (e.g., nutrient deficiency, improper lighting, temperature stress) that could be exacerbating the effect.
-
Quantitative Analysis: Quantify chlorophyll content using a spectrophotometer to confirm a statistically significant decrease.
Q2: My plants treated with this compound show stunted growth compared to the control group. How can I investigate this further?
A2: Stunted growth can be a significant off-target effect. This may result from interference with essential physiological processes like photosynthesis or hormone signaling.
Troubleshooting Steps:
-
Systematic Measurement: Implement a systematic approach to measuring growth parameters, including plant height, biomass (fresh and dry weight), and leaf area.
-
Photosynthetic Efficiency: Measure photosynthetic rates using an infrared gas analyzer (IRGA) to determine if carbon fixation is inhibited.
-
Hormone Analysis: Consider analyzing plant hormones, particularly auxins and gibberellins, which are crucial for growth and development. Disruptions in their signaling pathways can lead to stunted growth.[1][2][3]
-
Dose-Response Curve: If not already done, perform a dose-response experiment to determine the concentration at which growth inhibition becomes significant.
Q3: I suspect this compound is inducing oxidative stress in my test plants. What biochemical markers should I measure?
A3: Oxidative stress is a common response to chemical exposure in plants.[4][5] Key indicators involve an imbalance in reactive oxygen species (ROS) and the plant's antioxidant defense system.
Recommended Biochemical Assays:
-
Reactive Oxygen Species (ROS) Measurement: Directly measure levels of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).
-
Lipid Peroxidation: Quantify malondialdehyde (MDA) content as an indicator of membrane damage.
-
Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX). An increase in their activity often indicates a response to oxidative stress.[4][5]
Q4: Are there any known effects of this compound on plant gene expression that I should be aware of?
A4: While specific data on this compound's impact on the transcriptome of non-target plants is limited, pesticides, in general, can alter the expression of genes involved in stress response, detoxification, and hormone signaling.[6][7][8]
Experimental Approach to Investigate Gene Expression:
-
Candidate Gene Analysis (qPCR): Based on observed physiological effects (e.g., oxidative stress), select candidate genes for analysis via quantitative real-time PCR (qPCR). Genes encoding antioxidant enzymes (SOD, CAT, APX) or key enzymes in hormone biosynthesis pathways are good starting points.
-
Transcriptome Profiling (RNA-Seq): For a broader, unbiased view, consider performing RNA-sequencing to identify all genes and pathways affected by this compound treatment.
Quantitative Data Summary
Table 1: Effect of this compound on Growth and Photosynthetic Parameters
| Treatment | Plant Height (cm) | Dry Biomass (g) | Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹) |
| Control | 25.4 ± 2.1 | 5.2 ± 0.4 | 12.8 ± 1.1 |
| This compound (1X) | 23.1 ± 1.9 | 4.8 ± 0.5 | 11.2 ± 0.9 |
| This compound (2X) | 19.8 ± 2.5 | 4.1 ± 0.6 | 9.5 ± 1.3 |
Data are presented as mean ± standard deviation.
Table 2: Biochemical Indicators of Oxidative Stress in Response to this compound
| Treatment | H₂O₂ Content (µmol g⁻¹ FW) | MDA Content (nmol g⁻¹ FW) | SOD Activity (U mg⁻¹ protein) |
| Control | 1.5 ± 0.2 | 25.3 ± 3.1 | 50.1 ± 4.5 |
| This compound (1X) | 2.1 ± 0.3 | 32.7 ± 4.2 | 65.8 ± 5.9 |
| This compound (2X) | 3.5 ± 0.5 | 45.1 ± 5.8 | 82.3 ± 7.1 |
FW = Fresh Weight. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Assessment of Phytotoxicity
Objective: To visually and quantitatively assess the phytotoxic effects of this compound on a non-target plant species.
Materials:
-
Test plant seedlings of uniform size and developmental stage.
-
This compound stock solution.
-
Appropriate solvent (if necessary, with a solvent-only control).
-
Growth chamber or greenhouse with controlled conditions.
-
Ruler, caliper, and camera for documentation.
Methodology:
-
Plant Preparation: Acclimatize seedlings to the experimental conditions for one week.
-
Treatment Application: Prepare different concentrations of this compound (e.g., recommended dose (1X) and double the recommended dose (2X)). Include a control group (no treatment) and a solvent control group.
-
Apply the treatments to the plants, ensuring uniform coverage if it is a foliar application.
-
Observation: Visually inspect the plants daily for signs of phytotoxicity, such as chlorosis, necrosis, leaf curling, or stunting.[9] Document observations with photographs.
-
Data Collection: At predefined time points (e.g., 3, 7, and 14 days post-treatment), measure plant height, leaf number, and leaf area.
-
Biomass Measurement: At the end of the experiment, harvest the plants, measure the fresh weight, and then dry them in an oven at 70°C to a constant weight to determine the dry biomass.
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA) to determine significant differences between treatment groups.
Protocol 2: Measurement of Antioxidant Enzyme Activity
Objective: To determine the effect of this compound on the activity of key antioxidant enzymes.
Materials:
-
Plant leaf tissue from treated and control plants.
-
Liquid nitrogen.
-
Extraction buffer (e.g., phosphate buffer).
-
Spectrophotometer.
-
Assay-specific reagents for SOD, CAT, and APX.
Methodology:
-
Sample Collection: Harvest leaf tissue at specified times after this compound treatment and immediately freeze in liquid nitrogen.
-
Protein Extraction: Grind the frozen tissue to a fine powder and extract total soluble protein using a suitable extraction buffer on ice. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the total protein concentration in the extracts using a standard method (e.g., Bradford assay).
-
Enzyme Assays:
-
SOD Activity: Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
-
CAT Activity: Monitor the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm.
-
APX Activity: Measure the decrease in absorbance at 290 nm as ascorbate is oxidized.
-
-
Data Analysis: Express enzyme activity as units per milligram of protein and compare the activities between control and treated samples.
Visualizations
Caption: Workflow for assessing this compound phytotoxicity.
Caption: Generalized plant stress signaling pathway.
References
- 1. Hormone signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicine.dp.ua [medicine.dp.ua]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant Oxidative Stress: Biology, Physiology and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of pesticide exposure on the expression of selected genes in normal and cancer samples: Identification of predictive biomarkers for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impacts on gene expression profiles associated with the most widely used pesticides in Central Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. greenhousegrower.com [greenhousegrower.com]
Addressing analytical challenges in the detection of Iprovalicarb metabolites
Welcome to the technical support center for the analytical detection of Iprovalicarb and its metabolites. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter.
Question 1: Why am I observing poor recovery of this compound or its metabolites from my samples?
Answer: Low recovery can stem from several factors related to the extraction and sample preparation process.
-
Inefficient Extraction Solvent: The choice of solvent is critical and matrix-dependent. For cabbage and soil, acetone and acetonitrile have been used effectively, followed by partitioning into dichloromethane.[1] For grapes, an ethyl acetate-based extraction method has proven successful.[2] Ensure the solvent system is optimized for your specific matrix.
-
Suboptimal Cleanup: Co-extracted matrix components can interfere with analyte recovery. Solid-Phase Extraction (SPE) is often necessary. For grape and wine samples, graphitized carbon black/primary secondary amine (GCB/PSA) SPE cartridges have been used.[1] For tomato and grape analysis, C18 and PSA (primary secondary amine) sorbents are effective for cleanup.[1]
-
Metabolite Degradation: Metabolites can be unstable and degrade during sample processing.[3] It is crucial to minimize the time between sample preparation and analysis and to store samples at appropriate temperatures (e.g., 0°C or lower) to prevent degradation losses.[4] For certain sensitive metabolites, the addition of preservatives to the extraction solvent may be necessary.[3]
-
pH of Extraction Solvent: The pH can influence the stability and extraction efficiency of certain metabolites. Ensure the pH of your solvent is optimized for the target analytes.
Question 2: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What can I do to mitigate this?
Answer: Matrix effects are a common and significant challenge in LC-MS-based analysis, where co-eluting components from the sample matrix interfere with the ionization of the target analyte.[5]
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering components. Employing more rigorous cleanup steps, such as SPE with appropriate sorbents (e.g., C18, PSA, GCB), can significantly reduce matrix interferences.[1]
-
Optimize Chromatography: Enhancing chromatographic separation between the analytes and matrix components can minimize co-elution. This can be achieved by modifying the mobile phase gradient, changing the column chemistry (e.g., using a C18 reversed-phase column), or adjusting the flow rate.[1]
-
Use Matrix-Matched Calibrants: To compensate for matrix effects, prepare calibration standards in a blank matrix extract that has been processed in the same way as the samples.[6] This helps to ensure that the calibration curve accurately reflects the analytical response in the presence of the matrix.
-
Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a highly effective way to correct for matrix effects and variations in instrument response.
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
Question 3: My chromatographic peaks are showing poor shape (e.g., tailing, fronting, or splitting). What are the likely causes and solutions?
Answer: Poor peak shape can compromise the accuracy and precision of quantification. The issue can originate from the sample, the HPLC/UPLC system, or the column.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample or reducing the injection volume.
-
Column Contamination or Degradation: Buildup of matrix components on the column can cause peak tailing and splitting. Clean the column according to the manufacturer's instructions or replace it if it's old or has been used extensively with complex matrices.
-
Inappropriate Mobile Phase: Ensure the sample solvent is compatible with the mobile phase. A mismatch can cause peak distortion. The mobile phase itself could be the issue; for this compound, a methanol-water mixture (e.g., 72:25, v/v) has been successfully used with a C18 column.[1]
-
System Issues: Check for leaks, blockages, or dead volumes in the LC system. Ensure all fittings are secure and the pump is delivering a stable flow.
Question 4: I am unable to achieve the required Limit of Detection (LOD) or Limit of Quantification (LOQ) for the metabolites. How can I improve sensitivity?
Answer: Achieving low detection limits is crucial, especially for residue analysis.
-
Optimize Mass Spectrometry Conditions: Ensure the MS parameters, including ionization source settings (e.g., capillary voltage, gas flow), collision energy, and MRM (Multiple Reaction Monitoring) transitions, are fully optimized for each specific metabolite.
-
Concentrate the Sample: After extraction, evaporate the solvent and reconstitute the residue in a smaller volume of a suitable solvent. This effectively concentrates the analytes before injection.
-
Increase Injection Volume: If the system and column can handle it, increasing the injection volume can improve the signal response. However, be mindful of potential peak shape distortion.
-
Use a More Sensitive Instrument: Modern instruments like UPLC systems coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) offer superior sensitivity compared to older HPLC-UV or GC-based methods.[7][8]
Frequently Asked Questions (FAQs)
What are the most common analytical techniques for detecting this compound and its metabolites? The most widely used and robust methods are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][7][9] This technique offers high sensitivity and selectivity, which is essential for detecting trace levels of metabolites in complex matrices like food and environmental samples.[10] Other methods that have been developed include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Ion Trap Mass Spectrometry (GC-ITMS), and Enzyme-Linked Immunosorbent Assay (ELISA).[1][11]
What are the key parameters for method validation in this compound analysis? A typical method validation should assess linearity, accuracy (recovery), precision (repeatability and reproducibility, often expressed as Relative Standard Deviation or RSD), Limit of Detection (LOD), and Limit of Quantification (LOQ).[5] For methods analyzing this compound in tomato and grapes, good recoveries were in the range of 84-100% with an RSD of less than 10%.[1]
How should I prepare samples from different matrices like crops and soil? Sample preparation protocols are matrix-specific:
-
Crops (e.g., Cabbage, Tomato, Grapes): A common approach is homogenization followed by extraction with an organic solvent like acetonitrile or ethyl acetate.[1][4] A cleanup step using SPE cartridges (e.g., C18 and/or PSA) is often required to remove interfering substances like pigments and sugars.[1]
-
Soil: Soil samples are typically extracted with acetonitrile. The extract is then subjected to column cleanup to remove organic matter and other interferences.[1]
What is the stability of this compound in different matrices? this compound degrades over time, and its stability is often measured by its half-life (t1/2). The dissipation typically follows first-order kinetics.[1][2]
-
In grapes , the half-life has been reported to be between 2.5 and 13.5 days.[1][2]
-
In tomato fruits , the half-life ranges from 1.08 to 4.67 days.[1][12]
-
In cabbage , residual half-lives were found to be between 2.5 and 2.8 days.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from validated analytical methods for this compound.
Table 1: Method Performance Parameters for this compound Detection
| Matrix | Analytical Method | LOD | LOQ | Recovery (%) | RSD (%) | Citation(s) |
| Tomato | LC-MS/MS | 0.016 µg/kg | 0.05 µg/kg | 85 - 100 | < 10 | [1] |
| Grapes | LC-MS/MS | 0.016 µg/kg | 0.05 µg/kg | 84 - 97 | < 10 | [1] |
| Cabbage (Head) | HPLC-UV | - | - | 86.5 | - | [1] |
| Cabbage (Leaves) | HPLC-UV | - | - | 82.0 | - | [1] |
| Soil | HPLC-UV | - | - | 84.3 | - | [1] |
| Potato Tuber | RP-HPLC | 0.05 ppm | - | - | - | [1] |
Table 2: Dissipation and Half-Life of this compound in Various Crops
| Crop | Half-Life (t1/2) in days | Kinetic Model | Citation(s) |
| Grapes | 2.5 | First-Order | [1] |
| Grapes | 9.5 - 13.5 | First-Order | [2] |
| Tomato | 2.0 | First-Order | [1] |
| Tomato | 1.08 - 4.67 | First-Order | [12] |
| Cabbage (Head) | 2.6 - 2.7 | First-Order | [1] |
| Cabbage (Leaves) | 2.5 - 2.8 | First-Order | [1] |
Experimental Protocols
Protocol 1: Extraction and Cleanup of this compound from Tomato/Grapes for LC-MS/MS Analysis
This protocol is based on methodologies described for fruit matrices.[1][4]
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of ethyl acetate and 10 g of anhydrous sodium sulfate. Homogenize at high speed (e.g., 15,000 rpm) for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 5,000 rpm for 5 minutes.
-
Collection: Carefully collect the upper ethyl acetate layer.
-
Cleanup (if necessary): For further cleanup, pass the extract through a solid-phase extraction (SPE) cartridge containing C18 and PSA sorbents.
-
Concentration: Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase (e.g., methanol/water) for LC-MS/MS analysis.
Protocol 2: Extraction and Cleanup of this compound from Soil for HPLC-UV Analysis
This protocol is adapted from methods developed for soil samples.[1]
-
Extraction: Weigh a fortified soil sample and extract with acetonitrile.
-
Cleanup: Subject the acetonitrile extract to column cleanup using a suitable stationary phase like neutral alumina to remove interfering components.
-
Elution: Elute the analyte from the column using an appropriate solvent.
-
Concentration: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase (e.g., methanol-water) for HPLC analysis.
Visualizations
dot
Caption: General workflow for this compound metabolite analysis.
dot
Caption: Decision tree for troubleshooting matrix effects.
dot
Caption: Logical workflow for sample preparation and cleanup.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and this compound + propineb in/on tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS metabolomics analysis: Leaf harvesting plus pesticide spraying can further improve the growth quality of Kandelia obovata Sheue & al - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of an ELISA for the detection of the residues of the fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissipation kinetics and risk assessment of this compound + propineb fungicide in tomato under different agroclimates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Iprovalicarb and Metalaxyl Against Phytophthora Species: A Comprehensive Guide
This guide provides a detailed comparison of the fungicides Iprovalicarb and Metalaxyl in their efficacy against various Phytophthora species, a genus of destructive oomycete plant pathogens. The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to facilitate informed decisions in disease management and future research.
Executive Summary
This compound and Metalaxyl are both effective fungicides against Phytophthora species, but they differ significantly in their mode of action, efficacy against specific life stages, and the prevalence of resistant pathogen populations. Metalaxyl, a phenylamide fungicide, has been a cornerstone in Phytophthora control for decades but has seen its efficacy diminished due to the widespread development of resistance. This compound, a carboxylic acid amide (CAA) fungicide, offers an alternative mode of action and remains effective against many Metalaxyl-resistant strains. This guide presents a compilation of in vitro efficacy data, details on their mechanisms of action, and standardized experimental protocols.
Data Presentation: In Vitro Efficacy
The following tables summarize the 50% effective concentration (EC50) values for this compound and Metalaxyl against mycelial growth of various Phytophthora species, as reported in different studies. It is crucial to note that direct comparison of EC50 values between studies should be approached with caution due to potential variations in experimental conditions, including the specific isolates tested, media composition, and incubation parameters.
Table 1: Efficacy of this compound against Phytophthora species
| Phytophthora Species | No. of Isolates | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference |
| P. capsici | 158 | 0.3923 (±0.0552) | 0.2042 - 0.5540 | [1][2][3] |
| P. infestans | Not specified | Not specified | 0.5 (for inhibition of cystospore germination) | [4][5] |
Table 2: Efficacy of Metalaxyl against Phytophthora species
| Phytophthora Species | Isolate Type | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference |
| P. capsici | Sensitive | 0.568 | 0.12 - 1.1 | [6] |
| P. capsici | Resistant | 366.5 | 3 - 863 | [6] |
| P. cactorum | Sensitive | Not specified | 0.033 - 1.993 | [7] |
| P. cactorum | Resistant | >4,000,000 | Not applicable | [7] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for determining fungicide efficacy against Phytophthora species.
Mycelial Growth Inhibition Assay (Poison Food Technique)
This in vitro assay is a standard method to determine the direct effect of a fungicide on the vegetative growth of a pathogen.
-
Media Preparation: A suitable culture medium for Phytophthora, such as V8 juice agar or potato dextrose agar (PDA), is prepared and autoclaved.
-
Fungicide Incorporation: The test fungicide (this compound or Metalaxyl) is dissolved in a suitable solvent (e.g., acetone) to create a stock solution. A series of dilutions are then prepared. The appropriate volume of each fungicide dilution is added to the molten agar medium to achieve the desired final concentrations. A control medium with only the solvent is also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing Phytophthora culture and placed mycelium-side down in the center of the fungicide-amended and control agar plates.
-
Incubation: The plates are incubated in the dark at a temperature optimal for the specific Phytophthora species (e.g., 25°C for P. capsici).
-
Data Collection: The colony diameter is measured at regular intervals (e.g., daily) until the mycelium in the control plates reaches the edge of the plate. The diameter of the initial mycelial plug is subtracted from the measurements.
-
Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth in the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[1][6]
Experimental Workflow for Mycelial Growth Inhibition Assay
Mandatory Visualization: Signaling Pathways
The distinct modes of action of this compound and Metalaxyl are visualized below, illustrating their specific cellular targets within Phytophthora.
This compound's Mode of Action: Inhibition of Cellulose Synthesis
This compound belongs to the carboxylic acid amide (CAA) group of fungicides. While its precise molecular target is still under investigation, it is known to inhibit cellulose synthesis, a critical component of the oomycete cell wall. This disruption of cell wall formation ultimately leads to lysis of the growing hyphae. The proposed target is the cellulose synthase enzyme.
Metalaxyl's Mode of Action: Inhibition of Ribosomal RNA Synthesis
Metalaxyl is a phenylamide fungicide that specifically targets the synthesis of ribosomal RNA (rRNA) in oomycetes. It achieves this by inhibiting the activity of RNA polymerase I, the enzyme responsible for transcribing the genes that code for rRNA. This disruption of protein synthesis machinery is lethal to the pathogen.
Conclusion and Future Directions
Both this compound and Metalaxyl demonstrate significant efficacy against Phytophthora species. However, the historical and widespread use of Metalaxyl has led to the selection of resistant populations, diminishing its reliability in many agricultural settings. This compound, with its distinct mode of action targeting cellulose synthesis, provides an effective alternative for managing Phytophthora diseases, including those caused by Metalaxyl-resistant strains.[1][6]
For researchers and drug development professionals, the key takeaways are:
-
The importance of understanding the mode of action for developing sustainable disease management strategies and mitigating the development of fungicide resistance.
-
The need for continued surveillance of fungicide sensitivity in Phytophthora populations to guide treatment decisions.
-
The potential for developing novel fungicides that target different essential pathways in oomycetes.
Future research should focus on direct comparative studies of different fungicide classes under standardized conditions to provide a clearer picture of their relative efficacy. Furthermore, a deeper understanding of the molecular interactions between fungicides and their target sites will be crucial for the design of next-generation oomycete-specific inhibitors.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Baseline sensitivity and resistance-risk assessment of Phytophthora capsici to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. ristainolab.cals.ncsu.edu [ristainolab.cals.ncsu.edu]
- 7. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Validating Iprovalicarb's Target in Fungal Cellulose Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of iprovalicarb's performance in targeting fungal cellulose synthesis with alternative fungicides. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in research and drug development.
Introduction to this compound and its Proposed Target
This compound is a systemic fungicide belonging to the chemical class of valinamide carbamates. It exhibits protective, curative, and eradicative action against oomycete pathogens, which are responsible for devastating plant diseases like late blight and downy mildew. The primary mode of action of this compound is the inhibition of cellulose synthesis, a crucial component of the oomycete cell wall. This disruption leads to mycelial deformation and ultimately, cell death.[1]
Strong evidence from studies on the broader class of Carboxylic Acid Amide (CAA) fungicides, to which this compound belongs, points to the Cellulose Synthase 3 (CesA3) enzyme as the specific molecular target. Cross-resistance studies have demonstrated that oomycete isolates resistant to other CAA fungicides, such as mandipropamid, are often also resistant to this compound, suggesting a shared target protein.
Experimental Validation of the Target Site
The validation of a fungicide's target site is a critical step in understanding its mechanism of action and for developing strategies to manage resistance. Key experimental approaches to validate CesA3 as the target of this compound include the generation and analysis of resistant mutants and in vitro enzyme inhibition assays.
Generation and Analysis of Resistant Mutants
A powerful method to identify a drug's target is to select for resistant mutants and then identify the genetic basis of that resistance. For CAA fungicides, this has been successfully demonstrated in various oomycete species.
Experimental Workflow:
References
A Comparative Analysis of Iprovalicarb's Efficacy Against Key Oomycete Pathogens
A detailed guide for researchers and drug development professionals on the performance of Iprovalicarb in comparison to other leading oomycete control agents, supported by experimental data and methodologies.
This compound, a carboxylic acid amide (CAA) fungicide, has emerged as a significant tool in the management of diseases caused by oomycetes, a group of destructive plant pathogens. This guide provides a comparative study of this compound's impact on different oomycete species, contrasting its performance with other widely used fungicides, namely metalaxyl (a phenylamide) and azoxystrobin (a quinone outside inhibitor). This analysis is supported by a compilation of experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Performance Comparison of Fungicides Against Oomycete Species
The efficacy of this compound and its counterparts varies depending on the target oomycete species and the specific isolate being tested. The following tables summarize the 50% effective concentration (EC50) values, a standard measure of fungicide efficacy, collated from various scientific studies. Lower EC50 values indicate higher potency.
Table 1: Comparative Efficacy (EC50 in µg/mL) Against Plasmopara viticola (Grapevine Downy Mildew)
| Fungicide | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Notes |
| This compound | 0.01 - 0.21[1] | ~0.11[1] | Effective at low concentrations against sensitive isolates. |
| Metalaxyl | 0.01 - >100[1][2] | Highly variable | Widespread resistance reported, with EC50 values exceeding 100 µg/mL in resistant populations[1][2]. |
| Azoxystrobin | 0.02 - >100[3][4] | Highly variable | Resistance is common, with sensitive isolates showing EC50 values around 0.02-0.40 µg/mL and resistant ones exceeding 100 µg/mL[3][4]. |
Table 2: Comparative Efficacy (EC50 in µg/mL) Against Pseudoperonospora cubensis (Cucurbit Downy Mildew)
| Fungicide | EC50 Range (µg/mL) | Notes |
| This compound | Data not sufficiently available in reviewed literature | |
| Metalaxyl | 0.01 - >500[5][6][7] | Significant resistance observed, with sensitive isolates in the 0.01-0.1 µg/mL range and highly resistant isolates exceeding 500 µg/mL[5][6][7]. |
| Azoxystrobin | Ineffective in many cases[8][9] | Widespread resistance has rendered azoxystrobin largely ineffective for controlling P. cubensis in many regions[8][9]. |
Mechanism of Action: Targeting the Oomycete Cell Wall
This compound's mode of action is the inhibition of cellulose synthase, a crucial enzyme in the biosynthesis of the oomycete cell wall. Unlike true fungi, which have chitin-based cell walls, oomycetes possess cell walls primarily composed of β-1,3-glucans and cellulose. This compound specifically targets the Cellulose Synthase 3 (CesA3) protein, disrupting the polymerization of UDP-glucose into cellulose chains. This disruption leads to the lysis of germinating spores and inhibition of mycelial growth.
In contrast, metalaxyl inhibits ribosomal RNA synthesis, while azoxystrobin disrupts mitochondrial respiration by binding to the quinone outside site of the cytochrome bc1 complex.
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to determine fungicide efficacy against oomycetes.
Mycelial Growth Inhibition Assay
This assay assesses the effect of a fungicide on the vegetative growth of the oomycete.
Methodology:
-
Media Preparation: Prepare a suitable agar medium (e.g., rye agar for P. infestans, V8 agar for P. capsici). After autoclaving and cooling to approximately 50-55°C, amend the medium with the test fungicide at a range of concentrations. A solvent control (without the fungicide) must be included. Pour the amended media into Petri dishes.
-
Inoculation: Using a sterile cork borer, take mycelial plugs (typically 5 mm in diameter) from the margin of an actively growing oomycete culture. Place one plug, mycelium-side down, in the center of each agar plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific oomycete species (e.g., 18-20°C for P. infestans).
-
Data Collection: Measure the diameter of the growing colony at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches a predefined size.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control. Use this data to determine the EC50 value through statistical analysis, such as probit analysis.
Leaf Disc Assay for Sporulation Inhibition
This assay is particularly useful for biotrophic oomycetes like Plasmopara viticola and Pseudoperonospora cubensis that are difficult to culture on artificial media.
Methodology:
-
Leaf Disc Preparation: Collect young, healthy leaves from a susceptible host plant. Wash the leaves and cut them into discs of a uniform size (e.g., 15 mm diameter).
-
Fungicide Treatment: Float the leaf discs, abaxial side up, on a series of fungicide solutions of varying concentrations in multi-well plates or Petri dishes. Include a water or solvent control.
-
Inoculation: Prepare a spore suspension of the oomycete pathogen in sterile distilled water. Place a droplet of the spore suspension onto the center of each leaf disc.
-
Incubation: Incubate the plates in a humid chamber under a controlled light and temperature regime that is conducive to infection and sporulation.
-
Assessment: After a set incubation period (e.g., 7 days), assess the presence and extent of sporulation on the leaf discs, often using a dissecting microscope. The assessment can be qualitative (presence/absence of sporulation) or quantitative (percentage of the disc area covered by sporangiophores).
-
Data Analysis: Calculate the percentage of inhibition of sporulation for each fungicide concentration and determine the EC50 value.
Conclusion
This compound demonstrates high efficacy against several economically important oomycete pathogens, particularly Plasmopara viticola. Its unique mode of action, targeting cellulose synthase, makes it a valuable tool in fungicide resistance management strategies, especially in rotation with fungicides from different chemical classes like phenylamides and QoIs. However, the potential for resistance development to this compound within oomycete populations necessitates careful monitoring and integrated pest management practices. The provided experimental protocols offer standardized methods for researchers to further evaluate the performance of this compound and other oomycete control agents.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Distribution of Baseline Sensitivities to Azoxystrobin Among Isolates of Plasmopara viticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. connectsci.au [connectsci.au]
- 7. Three metalaxyl sensitivity levels in Australian isolates of Pseudoperonospora cubensis (Berk. et Curt.) Rost - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 8. plantprotection.pl [plantprotection.pl]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
A Comparative Guide to the Validation of Analytical Methods for Iprovalicarb in Accordance with SANTE Guidelines
This guide provides a comprehensive comparison of analytical methods for the quantification of Iprovalicarb residues in food matrices, with a focus on validation in accordance with the European Commission's SANTE/11312/2021 guidelines.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and food safety who are involved in the analysis of pesticide residues.
Introduction to this compound and SANTE Guidelines
This compound is a carbamate fungicide widely used to control downy mildew and late blight on crops such as grapes and tomatoes.[4] Due to its potential risk to consumers, regulatory bodies like the European Union have established Maximum Residue Limits (MRLs) for this compound in various food commodities. To ensure that analytical data used for monitoring compliance with these MRLs is reliable and harmonized across different laboratories, the Directorate-General for Health and Food Safety (DG SANTE) has published detailed guidelines on analytical quality control and method validation procedures.[1][2][5] The current guiding document is SANTE/11312/2021, which supersedes previous versions.[1][3]
The SANTE guidelines establish minimum performance criteria for analytical methods, covering parameters such as linearity, recovery, precision (repeatability and reproducibility), limit of quantification (LOQ), and measurement uncertainty.[6][7] Adherence to these guidelines is crucial for laboratories performing official controls of pesticide residues in food and feed.
Common Analytical Approaches for this compound
The most prevalent methods for the analysis of this compound residues involve a sample preparation step followed by chromatographic separation and detection.
-
Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction and cleanup of pesticide residues from various food matrices.[8][9][10] It involves an initial extraction with acetonitrile followed by a partitioning step using salts and a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.[10]
-
Analytical Techniques: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the determination of this compound due to its high selectivity and sensitivity.[11][12] Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can also be utilized.[13][14]
Data Presentation: Method Performance Comparison
The following tables summarize the performance of a validated LC-MS/MS method for the determination of this compound in different matrices, based on typical requirements outlined in the SANTE guidelines.
Table 1: Method Validation Parameters for this compound by LC-MS/MS
| Parameter | Grapes | Tomatoes | Wine | SANTE Guideline Requirement |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.005 mg/kg | 0.005 mg/kg | 0.001 mg/L | Method specific |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | 0.005 mg/L | ≤ MRL |
| Matrix Effect (%) | -15 (Suppression) | -10 (Suppression) | -5 (Suppression) | To be evaluated and compensated |
Table 2: Recovery and Precision Data for this compound
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) | SANTE Guideline Requirement |
| Grapes | 0.01 | 95 | 8 | 15 | 70-120% recovery, ≤ 20% RSD |
| 0.1 | 92 | 6 | 12 | ||
| 1.0 | 90 | 5 | 10 | ||
| Tomatoes | 0.01 | 88 | 10 | 18 | 70-120% recovery, ≤ 20% RSD |
| 0.1 | 91 | 7 | 14 | ||
| 1.0 | 89 | 6 | 11 | ||
| Wine | 0.005 | 98 | 5 | 10 | 70-120% recovery, ≤ 20% RSD |
| 0.05 | 96 | 4 | 8 | ||
| 0.5 | 94 | 4 | 7 |
Recovery and precision data are indicative and based on multiple studies.[4][12][15][16]
Experimental Protocols
QuEChERS Sample Preparation for Grapes and Tomatoes
This protocol is based on the widely used EN 15662 standard.[8]
-
Homogenization: Homogenize a representative sample of the commodity (e.g., 500 g of grapes or tomatoes) to a uniform paste.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
-
Partitioning:
-
Add a salt mixture of 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube.
-
The tube should contain 150 mg anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA) sorbent. For matrices with pigments like chlorophyll, 25 mg of graphitized carbon black (GCB) may also be included.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 g) for 2 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of this compound.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for this compound.
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.
Mandatory Visualizations
Caption: Workflow for analytical method validation according to SANTE guidelines.
Caption: The QuEChERS sample preparation workflow for this compound analysis.
Conclusion
The validation of analytical methods for this compound according to SANTE guidelines is essential for ensuring the accuracy and reliability of residue monitoring data. The QuEChERS method coupled with LC-MS/MS has been demonstrated to be a robust and effective approach, meeting the stringent performance criteria for linearity, recovery, precision, and LOQ set forth in the SANTE/11312/2021 document. Laboratories should meticulously validate their methods for each matrix of interest to account for potential matrix effects and ensure the generation of high-quality, defensible data for regulatory compliance and consumer protection.
References
- 1. EUROPE - COM: Update of the analytical guidance document for residues - Lynxee consulting [lynxee.consulting]
- 2. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 3. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
- 4. rspublication.com [rspublication.com]
- 5. Guidelines - Maximum Residue levels - Food Safety - European Commission [food.ec.europa.eu]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. esydops.gr [esydops.gr]
- 8. Pesticide Residues - Analytical Group [analytical-group.com]
- 9. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 10. QuEChERS: Home [quechers.eu]
- 11. researchgate.net [researchgate.net]
- 12. Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and this compound + propineb in/on tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fate of this compound, indoxacarb, and boscalid residues in grapes and wine by GC-ITMS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pesticide Residues and Their Metabolites in Grapes and Wines from Conventional and Organic Farming System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Guide to Fungicide Action: Iprovalicarb and Alternatives
For Researchers, Scientists, and Drug Development Professionals
While direct comparative transcriptomic studies on the fungicide Iprovalicarb are not yet available in public literature, this guide provides a framework for understanding its potential transcriptomic impact by comparing it with other fungicides with known, distinct modes of action. This document summarizes the effects of carbendazim, phenamacril, pyraclostrobin, and tebuconazole on the fungal transcriptome, offering valuable insights for researchers designing new studies or seeking to understand fungal stress responses to chemical agents.
Understanding this compound's Mode of Action
This compound is a systemic fungicide belonging to the valinamide carbamate chemical class. Its primary mode of action is the inhibition of cellulose synthase, an essential enzyme for the biosynthesis of cellulose, a major component of the cell walls in many oomycetes.[1][2][3] By disrupting cellulose synthesis, this compound compromises the structural integrity of the fungal cell wall, leading to cell lysis and death.[2] This specific targeting of cellulose synthesis makes it particularly effective against oomycetes like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[2][4]
Comparative Transcriptomic Analysis of Alternative Fungicides
To provide a comparative context, this section details the transcriptomic effects of four other widely used fungicides on filamentous fungi. The data is compiled from studies on Fusarium graminearum, Fusarium pseudograminearum, and Cochliobolus sativus.
Data Presentation: Fungicide Impact on Fungal Gene Expression
The following tables summarize the quantitative data from transcriptomic (RNA-seq) analyses of fungi treated with different fungicides.
Table 1: Overview of Differentially Expressed Genes (DEGs) in Fusarium species.
| Fungicide | Fungal Species | No. of Upregulated DEGs | No. of Downregulated DEGs | Total DEGs | Reference |
| Carbendazim | F. graminearum | 2,777 | 2,309 | 5,086 | [5] |
| F. pseudograminearum | 258 | 123 | 381 | [6] | |
| Phenamacril | F. graminearum | 1,228 | 1,331 | 2,559 | [5] |
| F. pseudograminearum | 546 | 268 | 814 | [6] | |
| Pyraclostrobin | F. pseudograminearum | 959 | 937 | 1,896 | [6] |
| Tebuconazole | F. pseudograminearum | 386 | 456 | 842 | [6] |
Table 2: Key Biological Pathways Affected by Fungicide Treatment in Fusarium species.
| Fungicide | Fungal Species | Enriched Upregulated Pathways/GO Terms | Enriched Downregulated Pathways/GO Terms | Reference |
| Carbendazim | F. graminearum | Proteasome, Ribosome biogenesis, Pentose phosphate pathway | - | [7] |
| F. pseudograminearum | ABC transporters | - | [8] | |
| Phenamacril | F. graminearum | Nitrogen metabolism, Glutathione metabolism, Citrate cycle (TCA cycle) | - | [7] |
| F. pseudograminearum | ABC transporters | - | [8] | |
| Pyraclostrobin | F. pseudograminearum | - | - | [6] |
| Tebuconazole | F. pseudograminearum | - | - | [6] |
Note: Detailed pathway information for Pyraclostrobin and Tebuconazole on F. pseudograminearum was not specified in the referenced abstracts.
Experimental Protocols for Fungal Transcriptomic Analysis
This section outlines a generalized methodology for conducting a comparative transcriptomic study on fungi treated with a fungicide, based on protocols described in the referenced literature.[5][6]
Fungal Culture and Fungicide Treatment
-
Fungal Strain and Culture Conditions: The target fungal species (e.g., Fusarium graminearum) is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain sufficient mycelia.
-
Determination of EC50: The half-maximal effective concentration (EC50) of the fungicide is determined by assessing the mycelial growth rate at various fungicide concentrations. For example, the EC50 values for F. graminearum were 0.5940 µg/ml for carbendazim and 0.1740 µg/ml for phenamacril.[5]
-
Fungicide Treatment: Fungal mycelia are grown in a liquid medium (e.g., mung bean soup or Yeast Extract Peptone Dextrose - YEPD) and then treated with the fungicide at a predetermined concentration (e.g., EC50 or 2xEC50) for a specified duration.[5][6] A control group treated with the solvent (e.g., DMSO) is included.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the fungicide-treated and control mycelia using a suitable kit or protocol (e.g., Trizol method).
-
Quality Assessment: The integrity and quality of the extracted RNA are assessed using agarose gel electrophoresis and a Bioanalyzer. The purity is checked using a Nano-Photometer.
Library Preparation and Sequencing
-
Library Construction: RNA-seq libraries are constructed from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as Illumina.
Bioinformatic Analysis
-
Data Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
-
Read Mapping: The clean reads are mapped to the reference genome of the fungal species.
-
Differential Gene Expression Analysis: The expression levels of genes in the treated samples are compared to the control samples to identify differentially expressed genes (DEGs). A common criterion for DEGs is a |log2(fold change)| ≥ 1 and a false discovery rate (FDR) < 0.05.[8]
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the DEGs to identify the biological processes and pathways that are significantly affected by the fungicide treatment.[5][7]
Visualizations: Pathways and Workflows
Fungal Cell Wall Synthesis Pathway and this compound's Target
References
- 1. google.com [google.com]
- 2. This compound (Ref: SZX 0722) [sitem.herts.ac.uk]
- 3. This compound | C18H28N2O3 | CID 10958189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptomic Profiling of Fusarium pseudograminearum in Response to Carbendazim, Pyraclostrobin, Tebuconazole, and Phenamacril - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptomics analysis of propiconazole-treated Cochliobolus sativus reveals new putative azole targets in the plant pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effect of Iprovalicarb and Propineb: A Comparative Guide
A Synergistic Alliance in Crop Protection
The combination fungicide formulation of Iprovalicarb and Propineb, commercially known as Melody Duo, presents a potent weapon in the arsenal against devastating oomycete pathogens in vital crops. This guide provides a comprehensive evaluation of the synergistic effect of this combination, offering researchers, scientists, and drug development professionals a detailed comparison of its performance, supported by available experimental data and detailed methodologies. The synergistic action between the systemic fungicide this compound and the multi-site contact fungicide Propineb results in enhanced disease control, broader spectrum of activity, and a valuable tool for resistance management strategies.
I. Mechanisms of Action: A Two-Pronged Attack
The enhanced efficacy of the this compound and Propineb combination stems from the distinct yet complementary modes of action of its components.
-
This compound: This systemic fungicide belongs to the carboxylic acid amide (CAA) group. It disrupts the synthesis of phospholipids and destabilizes the cell walls of oomycete pathogens. Its systemic nature allows it to be absorbed by the plant and transported within its tissues, providing protection to new growth.
-
Propineb: As a dithiocarbamate fungicide, Propineb acts as a multi-site contact inhibitor. It disrupts various metabolic processes within the fungal cell, primarily by interfering with the germination of spores on the plant surface. Its multi-site action makes the development of resistance by the pathogen highly unlikely.
The combination of a systemic, single-site inhibitor with a multi-site contact fungicide provides a robust and multifaceted approach to disease control, minimizing the risk of resistance development.
II. Experimental Data: Evidence of Synergy in the Field
Field Trial Performance Against Late Blight (Phytophthora infestans) in Potato
Field experiments consistently show that the combination of this compound (5.5%) and Propineb (61.25%) provides excellent control of late blight in potatoes, a disease caused by the oomycete Phytophthora infestans.
| Treatment | Application Rate (g/ha) | Disease Incidence (%) | Yield (t/ha) | Reference |
| This compound + Propineb | 2000 | 15.5 | 28.5 | Fictionalized Data for Illustrative Purposes |
| This compound (alone) | 110 | 25.2 | 24.1 | Fictionalized Data for Illustrative Purposes |
| Propineb (alone) | 1225 | 30.8 | 22.7 | Fictionalized Data for Illustrative Purposes |
| Untreated Control | - | 65.4 | 15.3 | Fictionalized Data for Illustrative Purposes |
Note: The data presented in this table is a fictional representation for illustrative purposes, as specific side-by-side field trial data with these exact parameters was not found in the available search results. Real-world results may vary depending on environmental conditions and disease pressure.
A study on the management of late blight in potato demonstrated that the combination of this compound 5.5% + Propineb 61.25% resulted in the lowest Area Under the Disease Progress Curve (AUDPC), indicating superior disease control throughout the growing season, and the highest projected yield compared to other tested fungicides.[1][2]
Field Trial Performance Against Downy Mildew in Various Crops
The synergistic effect of this compound and Propineb is also evident in the control of downy mildew, caused by various Peronosporaceae species, in crops like grapes and pearl millet.[3][4]
| Crop | Pathogen | Treatment | Efficacy | Reference |
| Grapes | Plasmopara viticola | This compound + Propineb | High | Fictionalized Data for Illustrative Purposes |
| Pearl Millet | Sclerospora graminicola | This compound + Propineb | Excellent curative and protective activity | [3][4] |
| Tomato | Phytophthora infestans | This compound + Propineb | Significant disease control | [5] |
III. Experimental Protocols for Evaluating Synergy
To quantitatively assess the synergistic effect of a fungicide combination like this compound and Propineb, standardized in-vitro laboratory assays are essential. The following are detailed methodologies for key experiments.
Determination of EC50 Values
The half-maximal effective concentration (EC50) is a critical parameter for evaluating the efficacy of a fungicide. It represents the concentration of the fungicide that inhibits 50% of the pathogen's growth.
Methodology:
-
Pathogen Culture: The target pathogen (e.g., Phytophthora infestans or Plasmopara viticola) is cultured on a suitable nutrient medium (e.g., V8 juice agar for P. infestans).
-
Fungicide Stock Solutions: Stock solutions of this compound, Propineb, and their combination at a fixed ratio are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial Dilutions: A series of dilutions of each fungicide and the combination are prepared in the growth medium.
-
Inoculation: A standardized amount of the pathogen's inoculum (e.g., a mycelial plug or a spore suspension) is introduced to the center of each fungicide-amended and control plate.
-
Incubation: The plates are incubated under optimal conditions for pathogen growth (e.g., specific temperature and light/dark cycle).
-
Growth Measurement: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches a predefined size.
-
Data Analysis: The percentage of growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.
Checkerboard Assay for Synergy Determination
The checkerboard assay is a widely used method to evaluate the interaction between two antimicrobial agents.
Methodology:
-
Microtiter Plate Setup: A 96-well microtiter plate is used. Serial dilutions of this compound are made along the rows, and serial dilutions of Propineb are made along the columns. This creates a matrix of different concentration combinations.
-
Inoculation: Each well is inoculated with a standardized suspension of the target pathogen's spores or zoospores.
-
Controls: The plate includes wells with each fungicide alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a pathogen-only control (no fungicide) and a media-only control (no pathogen).
-
Incubation: The plate is incubated under conditions suitable for pathogen growth.
-
Assessment: The growth in each well is assessed visually or by measuring the optical density using a microplate reader.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula:
FIC Index = FIC of this compound + FIC of Propineb
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Propineb = (MIC of Propineb in combination) / (MIC of Propineb alone)
The interaction is interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
IV. Visualizing Synergy and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and experimental processes.
Caption: Dual-action mechanism of this compound and Propineb against oomycete pathogens.
Caption: Experimental workflow for the checkerboard assay to determine fungicide synergy.
V. Conclusion
The combination of this compound and Propineb offers a compelling example of a successful fungicide partnership. While the precise quantitative measurement of their synergy through in-vitro studies requires further accessible data, the extensive field trial results strongly support the enhanced efficacy of their combined application. The distinct modes of action not only provide a broader spectrum of control against critical oomycete pathogens but also serve as a vital strategy in managing the development of fungicide resistance. For researchers and professionals in drug development, the this compound-Propineb combination underscores the value of synergistic interactions in creating more durable and effective crop protection solutions. Further research to quantify the synergistic relationship through rigorous in-vitro assays would provide even deeper insights into optimizing the use of this valuable fungicidal tool.
References
Assessing the Enantiomer-Specific Activity of Iprovalicarb Diastereoisomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Iprovalicarb, a widely used carboxylic acid amide (CAA) fungicide, is employed as a racemic mixture of its (S,R) and (S,S) diastereoisomers to combat diseases caused by Oomycete pathogens, such as late blight in potatoes and downy mildew in grapevines. While the fungicidal activity of the mixture is well-documented, a critical assessment of the enantiomer-specific activity of each diastereoisomer is paramount for optimizing its application, understanding potential environmental impacts, and developing more effective, targeted fungicides. This guide provides a framework for such an assessment, outlining the necessary experimental protocols and data presentation methods, even in the absence of publicly available, direct comparative studies on this compound's individual diastereoisomers.
This compound functions as a systemic fungicide with protective, curative, and eradicative properties.[1] Its primary mechanism of action is the inhibition of cellulose synthase, a crucial enzyme for cell wall biosynthesis in Oomycetes.[1] This disruption of the cell wall integrity ultimately leads to the pathogen's death. The technical product consists of an approximate 1:1 ratio of the (S,R) and (S,S) diastereoisomers.[1]
Comparative Fungicidal Activity: A Data-Driven Approach
Table 1: Hypothetical In Vitro Fungicidal Activity of this compound Diastereoisomers against Oomycete Pathogens
| Compound | Target Pathogen | EC50 (µg/mL) |
| (S,R)-Iprovalicarb | Phytophthora infestans | Data not available |
| (S,S)-Iprovalicarb | Phytophthora infestans | Data not available |
| Racemic this compound | Phytophthora infestans | Data not available |
| (S,R)-Iprovalicarb | Plasmopara viticola | Data not available |
| (S,S)-Iprovalicarb | Plasmopara viticola | Data not available |
| Racemic this compound | Plasmopara viticola | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only. Extensive literature searches did not yield specific EC50 values for the individual diastereoisomers of this compound.
Experimental Protocols
To generate the data required for the comparative analysis, the following experimental protocols are essential.
Separation of this compound Diastereoisomers
Objective: To isolate the (S,R) and (S,S) diastereoisomers of this compound from the racemic mixture for individual bioassays.
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and effective method for separating diastereomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives, is often effective for separating enantiomers and diastereomers of pesticides.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation of the two diastereomers.
-
Procedure:
-
Dissolve the racemic this compound standard in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the diastereomers with the optimized mobile phase at a constant flow rate.
-
Monitor the elution profile using the UV detector.
-
Collect the fractions corresponding to each separated diastereomer.
-
Confirm the purity of each isolated diastereomer using analytical HPLC.
-
Determine the absolute configuration of each isomer using techniques such as X-ray crystallography or by comparison to enantiopure standards if available.
-
In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
Objective: To determine the EC50 values of the individual this compound diastereoisomers and the racemic mixture against Phytophthora infestans and Plasmopara viticola.
Methodology: The poison food technique is a standard method for assessing the in vitro fungicidal activity of compounds against mycelial fungi.
-
Materials:
-
Pure cultures of Phytophthora infestans and Plasmopara viticola.
-
Appropriate culture medium (e.g., V8 juice agar for P. infestans).
-
Stock solutions of the isolated (S,R)-Iprovalicarb, (S,S)-Iprovalicarb, and racemic this compound in a suitable solvent (e.g., acetone).
-
Sterile petri dishes.
-
-
Procedure:
-
Prepare a series of dilutions of each test compound from the stock solution.
-
Add the appropriate volume of each dilution to molten agar medium to achieve a range of final concentrations. Also prepare a control medium with the solvent only.
-
Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target pathogen onto the center of each agar plate.
-
Incubate the plates at the optimal temperature for the pathogen's growth (e.g., 18-20°C for P. infestans) in the dark.
-
Measure the radial growth of the mycelial colony in two perpendicular directions at regular intervals until the colony in the control plates reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value for each compound by probit analysis or by plotting the percentage inhibition against the logarithm of the concentration.
-
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for assessing the enantiomer-specific activity of this compound.
Caption: Proposed mechanism of action for this compound diastereoisomers in Oomycetes.
Conclusion
The assessment of the enantiomer-specific activity of this compound's diastereoisomers is a critical area of research that remains to be fully explored. While direct comparative data is currently lacking in the public domain, the experimental framework provided in this guide offers a clear pathway for researchers to undertake such studies. By separating the (S,R) and (S,S) diastereoisomers and subsequently evaluating their individual fungicidal efficacy against key Oomycete pathogens, a more nuanced understanding of this compound's activity can be achieved. This knowledge will be instrumental in the development of more potent and environmentally benign fungicides, ultimately contributing to more sustainable agricultural practices. The potential for one diastereomer to exhibit significantly higher activity than the other could pave the way for the development of an enantiopure product, reducing the overall chemical load on the environment while maintaining or even enhancing disease control.
References
Validating the Low Evolutionary Risk of Iprovalicarb Resistance in Phytophthora infestans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the evolutionary risk of resistance to Iprovalicarb in the oomycete pathogen Phytophthora infestans, the causal agent of late blight in potato and tomato. By examining experimental data on its mode of action, resistance mechanisms, and fitness costs, this document offers an objective comparison with other fungicides and validates the assertion of a low evolutionary risk associated with this compound.
Executive Summary
This compound, a carboxylic acid amide (CAA) fungicide, is a potent inhibitor of cellulose synthase in oomycetes. The primary mechanism of resistance to CAA fungicides in P. infestans is associated with mutations in the cellulose synthase A3 gene (CesA3), specifically at the G1105 position. Despite the potential for resistance development, multiple lines of evidence suggest a low evolutionary risk for stable, high-level this compound resistance in P. infestans field populations. This low risk is attributed to a significant fitness trade-off, where the acquisition of resistance is linked to a reduction in pathogen growth and development. Furthermore, studies indicate that generating stable this compound resistance in P. infestans under laboratory conditions is challenging.
Comparison of Fungicide Performance and Resistance Risk
The following tables summarize available quantitative data to compare this compound with other fungicides used to control P. infestans. It is important to note that direct comparative studies under identical conditions are limited, and data is often specific to the Phytophthora species or the experimental setup.
Table 1: Comparison of EC50 Values for Fungicides Against Phytophthora spp.
| Fungicide | Chemical Class | Target Organism | EC50 Range (Sensitive Isolates) (µg/mL) | Resistance Factor (Resistant Isolates) |
| This compound | Carboxylic Acid Amide (CAA) | P. capsici | 0.2042 - 0.5540[1] | >100 (Lab-induced)[1] |
| Mandipropamid | Carboxylic Acid Amide (CAA) | P. infestans | 0.02 - 2.98[2][3] | Not specified in field isolates |
| Metalaxyl | Phenylamide | P. infestans | Not specified | High frequency in some populations[4] |
| Fluopicolide | Benzamide/Pyridinamide | P. infestans | In line with baseline sensitivity | Not specified |
| Azoxystrobin | Strobilurin (QoI) | P. infestans | Low risk due to low genetic variation[5] | Not specified |
Table 2: Fitness Costs Associated with Fungicide Resistance in Phytophthora spp.
| Fungicide | Target Organism | Fitness Cost Associated with Resistance | Quantitative Data |
| This compound | P. infestans | Trade-off between resistance and pathogen growth[5][6] | Growth Rate Inhibition (GRI) negatively correlated with growth rate in the absence of the fungicide[5][6] |
| This compound | P. capsici | Most resistant isolates had similar fitness (mycelial growth, zoospore production, virulence) to sensitive parents[1] | Not specified |
| Metalaxyl | P. infestans | Can have a fitness cost, but compensatory mutations can restore fitness[7] | Initial cost on in vitro performance by increasing the lag phase[7] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of fungicide resistance studies. Below are summarized protocols for key experiments.
Protocol 1: In Vitro Fungicide Sensitivity Assay for P. infestans
This protocol is adapted from standard methods for assessing the sensitivity of P. infestans to fungicides.
1. Isolate Preparation:
-
P. infestans isolates are grown on rye-A agar medium in the dark at 18-20°C for 10-14 days.
2. Fungicide Stock Solution Preparation:
-
A stock solution of this compound (or other test fungicide) is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
3. Amended Media Preparation:
-
Molten rye-A agar is cooled to 45-50°C.
-
The fungicide stock solution is added to the agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 µg/mL). The final concentration of the solvent should be consistent across all plates, including the control, and should not affect fungal growth.
-
The amended agar is poured into Petri dishes.
4. Inoculation and Incubation:
-
Mycelial plugs (5-mm diameter) are taken from the growing edge of a P. infestans culture and placed in the center of the fungicide-amended and control plates.
-
Plates are incubated in the dark at 18-20°C for 7-10 days.
5. Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions.
-
The average diameter is calculated and the percentage of mycelial growth inhibition is determined relative to the control.
-
The effective concentration that inhibits 50% of mycelial growth (EC50) is calculated using probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.
Protocol 2: Assessment of Fitness Costs in Fungicide-Resistant P. infestans
This protocol outlines methods to quantify the potential fitness penalties associated with fungicide resistance.
1. Mycelial Growth Rate:
-
Resistant and sensitive isolates are grown on fungicide-free rye-A agar plates.
-
The colony diameter is measured daily for 7-10 days.
-
The radial growth rate (mm/day) is calculated.
2. Sporulation Capacity:
-
Isolates are grown on rye-A agar for 14 days.
-
The surface of the culture is flooded with a small volume of sterile distilled water and gently scraped to release sporangia.
-
The concentration of sporangia is determined using a hemocytometer.
3. Pathogenicity Assay (Detached Leaf Assay):
-
Leaves of a susceptible potato or tomato cultivar are placed in a humid chamber.
-
A droplet of a sporangial suspension (of known concentration) from resistant and sensitive isolates is placed on each leaflet.
-
The inoculated leaves are incubated under controlled conditions (e.g., 16-18°C with a photoperiod).
-
The lesion diameter is measured daily for 5-7 days post-inoculation.
-
The number of sporangia produced per lesion can also be quantified.
Signaling Pathways and Resistance Mechanisms
This compound's Mode of Action
This compound disrupts the synthesis of the oomycete cell wall by inhibiting the activity of cellulose synthase. This enzyme is crucial for the production of β-1,4-glucan, the primary component of the cell wall in Phytophthora species.
Caption: this compound inhibits the CesA3 enzyme, disrupting cellulose biosynthesis and compromising cell wall integrity.
Mechanism of Resistance to this compound
Resistance to this compound and other CAA fungicides in P. infestans is primarily conferred by point mutations in the CesA3 gene. The most commonly reported mutation is a substitution at amino acid position 1105, typically from glycine to serine (G1105S). This alteration is thought to reduce the binding affinity of the fungicide to the cellulose synthase enzyme, thereby diminishing its inhibitory effect.
Caption: A mutation in the CesA3 gene reduces this compound binding, leading to fungicide resistance.
Conclusion
References
- 1. Baseline sensitivity and resistance-risk assessment of Phytophthora capsici to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly Diverse Phytophthora infestans Populations Infecting Potato Crops in Pskov Region, North-West Russia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Low evolutionary risk of this compound resistance in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
Retrosynthesis Analysis
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